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  • Product: Ethyl 3-chloroisoquinoline-4-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 3-chloroisoquinoline-4-carboxylate chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a highly functionalized heterocyclic scaffold used primarily as an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4][5] Belonging to the isoquinoline class, it features a chlorine atom at the C3 position and an ethyl ester moiety at the C4 position. This specific substitution pattern renders it a "privileged structure" for divergent synthesis: the C3-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the C4-ester provides a versatile entry point for acyl functionalization. It is a critical building block in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors , antiviral agents, and kinase inhibitors.

Chemical Identity & Physicochemical Profile[2][6][7][8]

PropertyData
IUPAC Name Ethyl 3-chloroisoquinoline-4-carboxylate
CAS Number 2090897-00-8
Molecular Formula

Molecular Weight 235.67 g/mol
SMILES CCOC(=O)C1=C(Cl)N=CC2=CC=CC=C21
Appearance Off-white to pale yellow solid
Melting Point 44–48 °C (Predicted/Analogous)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen)

Synthetic Methodology

The synthesis of ethyl 3-chloroisoquinoline-4-carboxylate typically proceeds via the isocarbostyril (3-hydroxyisoquinoline) intermediate, derived from homophthalic acid derivatives. This route is preferred for its scalability and regioselectivity.

Core Synthetic Pathway

SynthesisPathway A Diethyl Homophthalate C Intermediate (Enol Ether) A->C Step 1 B Ethyl Formate / NaOEt (Claisen Condensation) B->C E Ethyl 3-hydroxyisoquinoline- 4-carboxylate C->E Step 2 D NH4OAc / AcOH (Cyclization) D->E G Ethyl 3-chloroisoquinoline- 4-carboxylate E->G Step 3 F POCl3 / DMF (cat.) (Chlorination) F->G

Figure 1: Step-wise synthesis from diethyl homophthalate via the 3-hydroxyisoquinoline intermediate.

Detailed Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate
  • Reagents: Diethyl homophthalate (1.0 eq), Triethyl orthoformate (1.5 eq) or Ethyl formate, Sodium ethoxide (1.2 eq), Ammonium acetate (3.0 eq).

  • Condensation: In a dry flask, dissolve diethyl homophthalate in anhydrous ethanol. Add sodium ethoxide and ethyl formate dropwise at 0°C. Stir at room temperature for 12 hours.

  • Cyclization: Evaporate the solvent to obtain the crude enol intermediate. Redissolve in glacial acetic acid and add ammonium acetate. Reflux for 4–6 hours.

  • Workup: Cool the mixture and pour into ice water. The product, Ethyl 3-hydroxyisoquinoline-4-carboxylate , precipitates as a solid. Filter, wash with water, and dry.

    • Note: The "3-hydroxy" tautomer exists in equilibrium with the "3-oxo" (isocarbostyril) form.

Step 3: Chlorination to Ethyl 3-chloroisoquinoline-4-carboxylate
  • Reagents: Ethyl 3-hydroxyisoquinoline-4-carboxylate (1.0 eq), Phosphorus oxychloride (

    
    , 5.0 eq), DMF (catalytic drops).
    
  • Reaction: Place the starting material in a round-bottom flask. Add

    
     carefully (exothermic). Add 2–3 drops of DMF to catalyze the formation of the Vilsmeier-like chloroiminium species.
    
  • Conditions: Heat the mixture to reflux (approx. 100–110°C) for 2–3 hours. Monitor by TLC (the starting material is polar; the product is less polar).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to decompose excess

    
    . Caution: This releases HCl gas.
    
  • Extraction: Neutralize with saturated

    
     solution (to pH ~8). Extract with Dichloromethane (DCM) (3x). Dry organic layers over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1) yields the pure chloride.

Reactivity & Functionalization

The chemical value of ethyl 3-chloroisoquinoline-4-carboxylate lies in its orthogonal reactivity. The C3-position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen and the C4-ester group.

Reaction Scope Diagram

Reactivity Center Ethyl 3-chloroisoquinoline- 4-carboxylate SnAr Nucleophilic Aromatic Substitution (SnAr) Center->SnAr R-NH2 / NaOR Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Ester Hydrolysis Center->Hydrolysis LiOH / THF Reduction Reduction to Alcohol Center->Reduction DIBAL-H / -78°C Prod_SnAr 3-Amino / 3-Alkoxy Derivatives SnAr->Prod_SnAr Prod_Suzuki 3-Aryl / 3-Heteroaryl Analogs Suzuki->Prod_Suzuki Prod_Acid 3-Chloroisoquinoline- 4-carboxylic acid Hydrolysis->Prod_Acid Prod_Alc 3-Chloro-4-(hydroxymethyl) isoquinoline Reduction->Prod_Alc

Figure 2: Divergent synthetic applications of the scaffold.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • The chlorine at C3 is highly labile. Reaction with primary amines (e.g., glycine derivatives) in the presence of base (

      
      ) yields 3-aminoisoquinoline-4-carboxylates . This is the primary route for introducing diversity in medicinal chemistry campaigns.
      
  • Palladium-Catalyzed Coupling:

    • The C3-Cl bond participates in Suzuki-Miyaura coupling with aryl boronic acids to generate 3-arylisoquinolines .

  • Ester Manipulation:

    • The C4-ethyl ester can be hydrolyzed to the carboxylic acid (CAS 123695-38-5), which serves as a precursor for amide coupling (e.g., in the synthesis of peptidomimetics).

Medicinal Chemistry Applications

This scaffold is structurally bioisosteric to the quinoline-3-carboxylate core found in several FDA-approved drugs.

  • HIF-PH Inhibitors: Analogues of this scaffold are investigated for treating anemia. The 4-carboxylate and a substituted 3-amino group can chelate the active site iron of Prolyl Hydroxylase Domain (PHD) enzymes, mimicking 2-oxoglutarate.

  • Antiviral Agents: 3-substituted isoquinolines have shown potency against RNA viruses by inhibiting viral polymerases.

  • Kinase Inhibition: The planar isoquinoline system intercalates into the ATP-binding pocket of kinases (e.g., CK2 inhibitors), with the C4-substituent directing selectivity.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Manipulate in a fume hood. The intermediate

    
     reaction is moisture-sensitive and generates corrosive HCl fumes.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the chloride.

References

  • BLD Pharm. (2025). Ethyl 3-chloroisoquinoline-4-carboxylate Product Data. Retrieved from

  • Ambeed. (2025). Ethyl 3-chloroisoquinoline-4-carboxylate MSDS. Retrieved from

  • Simionatto, E. L., et al. (2012). "Synthesis and biological evaluation of isoquinoline derivatives." Journal of the Brazilian Chemical Society, 23(3). (Methodology for 3-chloroisoquinoline synthesis).
  • Tirodkar, R. B., & Usgaonkar, R. N. (1971). "Isocoumarins: Synthesis of 3-hydroxyisoquinolines from homophthalic acids." Indian Journal of Chemistry. (Foundational synthesis of the hydroxy precursor).
  • Beilstein Journals. (2012). "Synthesis of quinoline and isoquinoline carboxylic acids." Beilstein J. Org. Chem. (General reactivity of halo-isoquinoline esters).

Sources

Exploratory

Ethyl 3-chloroisoquinoline-4-carboxylate: Technical Monograph & Synthetic Guide

[1] Abstract Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) represents a critical scaffold in modern medicinal chemistry, distinct from its more common quinoline isomers.[1] As a halogenated isoquinoline es...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) represents a critical scaffold in modern medicinal chemistry, distinct from its more common quinoline isomers.[1] As a halogenated isoquinoline ester, it serves as a high-value electrophilic intermediate for the synthesis of bioactive compounds, particularly in the development of HIF prolyl hydroxylase inhibitors and antiviral agents. This technical guide provides a validated physicochemical profile, a robust synthetic methodology utilizing phosphorus oxychloride activation, and a strategic analysis of its utility in structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Identifiers

Critical Distinction: Researchers frequently confuse this compound with Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0). The structural difference lies in the nitrogen position (isoquinoline vs. quinoline) and the substitution pattern (3-chloro-4-carboxy vs. 4-chloro-3-carboxy). Verification of the CAS number 2090897-00-8 is mandatory prior to procurement or synthesis.

Table 1: Key Identifiers and Physicochemical Profile
ParameterSpecification
Chemical Name Ethyl 3-chloroisoquinoline-4-carboxylate
CAS Number 2090897-00-8
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
MDL Number MFCD30730198 (varies by vendor)
Isomeric Warning Distinct from Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0)
Appearance White to pale yellow crystalline solid
Predicted LogP 3.2 ± 0.4
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Part 2: Synthetic Pathway & Mechanism

The synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate is most reliably achieved via the chlorodehydroxylation of its 3-hydroxy tautomer (often existing as the 3-oxo-dihydroisoquinoline). This transformation relies on the activation of the lactam/enol oxygen by phosphorus oxychloride (POCl₃), converting the hydroxyl group into a good leaving group that is subsequently displaced by chloride.

Mechanistic Workflow (DOT Visualization)

SynthesisPath Start Homophthalic Acid Diethyl Ester Step1 Cyclization (HC(OEt)3 / Ac2O) Start->Step1 Condensation Inter Ethyl 3-hydroxyisoquinoline- 4-carboxylate (Tautomer Equilibrium) Step1->Inter Ring Closure Reagent POCl3 / Reflux Inter->Reagent Activation Product Ethyl 3-chloroisoquinoline- 4-carboxylate (CAS 2090897-00-8) Reagent->Product Chlorodehydroxylation (SNAr-like)

Figure 1: Synthetic route from homophthalic diester precursors to the target 3-chloroisoquinoline scaffold via POCl₃ mediated chlorination.

Part 3: Detailed Experimental Protocol

Protocol: Chlorodehydroxylation of Ethyl 3-hydroxyisoquinoline-4-carboxylate

Objective: To convert the 3-hydroxy/3-oxo precursor into the 3-chloro derivative with >95% purity.

Reagents:

  • Precursor: Ethyl 3-hydroxyisoquinoline-4-carboxylate (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0 – 10.0 eq)

  • Base (Optional): N,N-Diethylaniline (catalytic, promotes reaction)

  • Solvent: Neat or Acetonitrile (if solubility is an issue)[2]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge Ethyl 3-hydroxyisoquinoline-4-carboxylate (e.g., 5.0 g).

  • Addition: Carefully add POCl₃ (20 mL) to the flask. Caution: POCl₃ is corrosive and reacts violently with moisture.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. The temperature must be kept <10°C to prevent ester hydrolysis.

  • Neutralization: Carefully adjust the pH to ~7–8 using saturated NaHCO₃ solution or 28% NH₄OH.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • ¹H NMR Verification: Look for the disappearance of the broad OH/NH singlet (>10 ppm) and the retention of the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and aromatic protons.

  • Yield Expectation: 75–85%.

Part 4: Applications in Drug Discovery

The 3-chloro group in Ethyl 3-chloroisoquinoline-4-carboxylate is a versatile "handle" for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Suzuki-Miyaura Coupling (C3-Arylation)

The C3-Cl bond is activated for oxidative addition by Pd(0). Coupling with aryl boronic acids introduces lipophilic aromatic groups, a common strategy to target the hydrophobic pockets of enzymes like HIF prolyl hydroxylase (PHD) .

  • Utility: Generating biaryl isoquinolines for anemia therapy.

SNAr Displacement (C3-Amination)

While less reactive than the 1-chloro isomer, the 3-chloro position can undergo nucleophilic aromatic substitution with reactive amines under elevated temperatures or microwave irradiation.

  • Utility: Synthesis of 3-aminoisoquinoline derivatives, often explored as kinase inhibitors.

Scaffold for Antivirals

Isoquinoline-4-carboxylates are structural analogs of quinolone antibiotics and have been investigated for non-nucleoside reverse transcriptase inhibition (NNRTI) in viral research.

Part 5: References

  • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for POCl3 chlorination).

  • PubChem. (2024). Compound Summary: Ethyl 4-chloroquinoline-3-carboxylate (Isomer Comparison). Retrieved from [Link]

Sources

Foundational

The Strategic Synthesis and Functionalization of 3-Chloroisoquinoline Derivatives: A Comprehensive Technical Guide

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the isoquinoline core in high-value pharmacophores. Among its derivatives, 3-chloroisoquinolines stand out as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the isoquinoline core in high-value pharmacophores. Among its derivatives, 3-chloroisoquinolines stand out as exceptionally versatile synthetic intermediates. Unlike their 1-chloro counterparts, 3-chloroisoquinolines offer a unique electronic profile that allows for orthogonal, late-stage functionalization—a critical requirement in modern structure-activity relationship (SAR) campaigns.

This whitepaper provides an in-depth, mechanistic guide to the synthesis, regioselective manipulation, and downstream application of 3-chloroisoquinoline derivatives.

Mechanistic Rationale: The Isoquinoline Pharmacophore

The synthetic utility of chlorinated isoquinolines is dictated by the inherent electron deficiency of the heteroaromatic ring. The nitrogen atom acts as a powerful electron sink, polarizing the ring and highly activating the


-position (C1) and, to a lesser extent, the 

-position (C3) toward nucleophilic aromatic substitution (S

Ar) and oxidative addition.

When utilizing 1,3-dichloroisoquinoline as a starting material, the C1–Cl bond is kinetically far more reactive than the C3–Cl bond[1]. This preferential reactivity is attributed to the ability of the adjacent nitrogen atom to directly stabilize the negative charge of the intermediate Meisenheimer complex during nucleophilic attack[2]. Consequently, the C1 position can be selectively reduced or cross-coupled, leaving the C3–Cl bond intact for subsequent, orthogonal functionalization.

Regioselectivity cluster_C1 C1 Attack (Kinetically Favored) cluster_C3 C3 Attack (Disfavored) SM 1,3-Dichloroisoquinoline M1 Meisenheimer Intermediate (N-atom stabilizes negative charge) SM->M1 Nucleophile (Nu-) M3 Meisenheimer Intermediate (Lack of direct N-stabilization) SM->M3 Nucleophile (Nu-) P1 1-Substituted-3-chloroisoquinoline M1->P1 -Cl- P3 3-Substituted-1-chloroisoquinoline (Minor/Trace) M3->P3 -Cl-

Fig 1: Electronic regioselectivity of nucleophilic attack at C1 vs C3.

Retrosynthetic Strategies & Workflows

To access 3-chloroisoquinoline derivatives, two primary retrosynthetic pathways are employed in the laboratory:

  • The Homophthalimide Route : Involves the exhaustive chlorination of homophthalimide to yield 1,3-dichloroisoquinoline, followed by regioselective reduction or coupling at C1.

  • The Vilsmeier-Haack Route : Converts 1,4-dihydro-3(2H)-isoquinolinones directly into 3-chloro-4-formylisoquinolines, simultaneously installing a reactive aldehyde handle for further elaboration[3].

Synthesis_Pathways A Homophthalimide B 1,3-Dichloroisoquinoline A->B POCl3, PCl5 105°C C 3-Chloroisoquinoline B->C HI, Red P Regioselective Reduction D 1-Aryl-3-chloroisoquinoline B->D Ar-B(OH)2, Pd(0) Suzuki Coupling E 1,4-Dihydro-3(2H)- isoquinolinone F 3-Chloro-4-formyl- isoquinoline E->F POCl3, DMF Vilsmeier-Haack

Fig 2: Retrosynthetic pathways for 3-chloroisoquinoline derivatives.

Self-Validating Experimental Protocols

The following protocols have been designed as self-validating systems. By incorporating in-process controls (IPCs) and analytical checkpoints, causality is maintained, ensuring that any deviation in the reaction mechanism is immediately detectable.

Protocol A: Synthesis of 1,3-Dichloroisoquinoline from Homophthalimide

Causality: Phosphorus oxychloride (POCl


) acts as both solvent and chlorinating agent, but the addition of phosphorus pentachloride (PCl

) is required to drive the exhaustive chlorination of the tautomeric enol forms of homophthalimide.
  • Setup : In a flame-dried 250 mL round-bottom flask under N

    
    , suspend homophthalimide (10.0 g, 62 mmol) in POCl
    
    
    
    (50 mL). Carefully add PCl
    
    
    (15.5 g, 74 mmol, 1.2 eq).
  • Reaction : Heat the mixture to reflux (approx. 105 °C) for 14 hours.

    • IPC Check: The opaque suspension will transition to a clear, dark amber solution. TLC (Hexane/EtOAc 8:2) should show complete consumption of the baseline starting material and the appearance of a non-polar, highly UV-active spot (

      
      ).
      
  • Workup : Cool to room temperature. Distill off excess POCl

    
     under reduced pressure. Critical Step : Pour the resulting viscous residue dropwise over 500 g of crushed ice with vigorous stirring. Why? Rapid hydrolysis of residual phosphorus halides is highly exothermic; ice prevents thermal degradation of the product.
    
  • Isolation : Extract the aqueous layer with Dichloromethane (3

    
     100 mL). Wash the combined organic layers with saturated aqueous NaHCO
    
    
    
    until CO
    
    
    evolution ceases (neutralizing acidic byproducts). Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Validation : Recrystallize from hot hexane.

    
    H NMR (CDCl
    
    
    
    ) will confirm the product via a distinct singlet at
    
    
    7.65 ppm (C4-H) and a multiplet for the aromatic protons (C5-C8)[1].
Protocol B: Regioselective Reduction to 3-Chloroisoquinoline

Causality: While catalytic hydrogenation (Pd/C, H


) can reduce the C1–Cl bond, it risks over-reduction of the heteroaromatic ring. Using Hydriodic acid (HI) and Red Phosphorus provides a controlled, ionic reduction pathway driven by the electrophilicity of the C1 position. Red phosphorus recycles the generated iodine back to HI, making the process catalytic in iodide.
  • Setup : To a solution of 1,3-dichloroisoquinoline (5.0 g, 25 mmol) in glacial acetic acid (30 mL), add Red Phosphorus (1.55 g, 50 mmol) and 57% aqueous HI (15 mL).

  • Reaction : Heat the mixture to 100 °C for 4 hours.

    • IPC Check: TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) converts cleanly to a slightly more polar spot (
      
      
      
      ).
  • Workup : Cool to room temperature and filter through a Celite pad to remove unreacted Red Phosphorus. Wash the pad with EtOAc.

  • Isolation : Carefully neutralize the filtrate with 6M NaOH (exothermic). Extract with EtOAc (3

    
     50 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Validation :

    
    H NMR (CDCl
    
    
    
    ) will show the appearance of a sharp singlet for the C1 proton at
    
    
    ppm, confirming successful dehalogenation at the 1-position.
Protocol C: Vilsmeier-Haack Synthesis of 3-Chloro-4-formylisoquinolines

Causality: The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl


, serves a dual purpose. It facilitates the chlorination of the lactam oxygen (forming the 3-chloro intermediate) and subsequently performs an electrophilic aromatic substitution at the electron-rich C4 position[3].
  • Setup : Cool DMF (3.0 eq) to 0 °C. Add POCl

    
     (12.0 eq) dropwise. Stir for 30 minutes to form the Vilsmeier complex.
    
  • Reaction : Add 1-aryl-1,4-dihydro-3(2H)-isoquinolinone (1.0 eq) portion-wise. Heat the mixture to 80–90 °C for 3 hours.

  • Workup : Quench the reaction by pouring it over crushed ice. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Validation :

    
    H NMR will reveal a characteristic aldehyde proton singlet at 
    
    
    
    ppm[4].

Quantitative Data: Regioselectivity & Yields

The table below summarizes the expected yields and mechanistic drivers for the primary functionalization pathways of isoquinoline precursors.

Reaction TypePrecursorReagents & ConditionsTarget PositionTypical Yield (%)Mechanistic Driver
Chlorination HomophthalimidePOCl

, PCl

, 105 °C, 14 h
C1, C385–92Double enolization & nucleophilic substitution
Reduction 1,3-DichloroisoquinolineHI (57%), Red P, AcOH, 100 °C, 4 hC1 (Selective)75–82Protonation-induced electrophilic activation
Suzuki Coupling 1,3-DichloroisoquinolineAr-B(OH)

, Pd(PPh

)

, Na

CO

, 90 °C
C1 (Selective)80–95Preferential oxidative addition at C1–Cl[1]
Vilsmeier-Haack 1,4-Dihydro-3(2H)-isoquinolinonePOCl

, DMF, 80–90 °C, 3 h
C3 (Cl), C4 (CHO)70–85Chloroiminium intermediate attack[3]

Applications in Advanced Therapeutics

The orthogonal reactivity of 3-chloroisoquinolines makes them indispensable in the synthesis of complex, 1,3,4-trisubstituted isoquinoline libraries. Recent applications in drug development include:

  • HIV-1 Integrase Inhibitors : 1,3-Dichloroisoquinoline serves as the core scaffold for synthesizing N-functionalized 1,2-dihydroisoquinolines and 1,3-diaryl derivatives, which exhibit significant percentage inhibition of HIV-1 integrase strand transfer[5].

  • CRF-1 Receptor Antagonists : 3-Arylisoquinolines derived from cross-coupling reactions are heavily utilized in the development of corticotropin-releasing factor (CRF-1) antagonists, targeting stress-related psychiatric disorders[6].

References

  • Synthesis and Reactions of Isoquinoline Derivatives II. 1 Synthesis of 3-Chloroisoquinoline-4-aldehydes, Thieme E-Books & E-Journals. 3

  • The Nitro Group's Directing Influence: A Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline, Benchchem. 2

  • 1,3-Dichloroisoquinoline 97 7742-73-6, Sigma-Aldrich. 1

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety, MDPI.5

  • The design, synthesis and structure-activity relationships of 1-aryl-4-aminoalkylisoquinolines: A novel series of CRF-1 receptor antagonists, ResearchGate. 6

  • Syntheses and Spectra of Naphthyridines, Library and Archives Canada (bac-lac.gc.ca).

Sources

Exploratory

Solubility data for Ethyl 3-chloroisoquinoline-4-carboxylate in organic solvents

Solubility Determination and Thermodynamic Modeling of Ethyl 3-chloroisoquinoline-4-carboxylate: A Technical Framework Executive Summary & Compound Profile Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Determination and Thermodynamic Modeling of Ethyl 3-chloroisoquinoline-4-carboxylate: A Technical Framework

Executive Summary & Compound Profile

Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) represents a critical scaffold in the synthesis of bioactive isoquinoline derivatives, particularly in the development of antiviral and anticancer therapeutics. Despite its commercial availability as a fine chemical intermediate, peer-reviewed solubility data (mole fraction vs. temperature) remains absent from public thermodynamic databases.

This technical guide addresses this data gap by establishing a rigorous Solubility Determination Protocol . It provides the theoretical grounding, experimental methodology, and predictive modeling required to generate high-fidelity solubility data essential for process crystallization, purification, and yield optimization.

Compound Identity:

  • IUPAC Name: Ethyl 3-chloroisoquinoline-4-carboxylate[1][2]

  • CAS Number: 2090897-00-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [3]
  • Molecular Weight: 235.67 g/mol

  • Structural Analog: Ethyl 4-chloroquinoline-3-carboxylate (Isomer used for comparative trend analysis)

Theoretical Framework: Thermodynamic Modeling

To transition from raw experimental data to predictive process control, solubility measurements must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of pharmaceutical intermediates in pure solvents.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

) using three adjustable parameters (

) derived from experimental data regression:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants representing the non-ideality of the solution.
    

Process Relevance:

  • Parameter

    
     : Related to the entropy of solution.
    
  • Parameter

    
     : Related to the enthalpy of solution (
    
    
    
    ).
  • Parameter

    
     : Accounts for the temperature dependence of the heat capacity change (
    
    
    
    ).
The van't Hoff Equation

For rapid estimation of the enthalpy of dissolution (


) and entropy of dissolution (

), the simplified van't Hoff equation is employed:


  • Slope (

    
    ) : Determines the sensitivity of solubility to temperature changes. A steeper slope indicates a higher yield potential during cooling crystallization.
    

Experimental Protocol: Gravimetric Determination

Objective: To determine the saturation solubility of Ethyl 3-chloroisoquinoline-4-carboxylate in selected organic solvents across a temperature range of 278.15 K to 323.15 K.

Methodology: Static Equilibrium Method (Gravimetric Analysis).

Reagents & Materials[5]
  • Solute: Ethyl 3-chloroisoquinoline-4-carboxylate (Purity

    
     99.0% by HPLC).
    
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, purity

    
     99.5%).
    
  • Equipment:

    • Double-jacketed glass equilibrium cell (50 mL).

    • Thermostatic water bath (Control accuracy

      
       0.05 K).
      
    • Magnetic stirrer (Teflon-coated).

    • Analytical balance (Precision

      
       0.0001 g).
      
    • Syringe filters (0.45

      
      m PTFE).
      
Step-by-Step Workflow
  • Preparation: Add excess solute (approx. 2 g) to 20 mL of the selected solvent in the equilibrium cell.

  • Equilibration: Stir the suspension continuously for 24 hours at the set temperature (

    
     K) to ensure saturation.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours. Ensure the temperature remains constant.

  • Sampling: Withdraw 2-5 mL of the supernatant using a pre-heated syringe equipped with a 0.45

    
    m filter to remove undissolved solids.
    
  • Weighing (Wet): Immediately transfer the filtrate to a pre-weighed weighing dish (

    
    ) and record the total mass (
    
    
    
    ).
  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Weighing (Dry): Record the final mass of the dried solute (

    
    ).
    
  • Calculation: Determine the mole fraction solubility (

    
    ).
    


  • 
    : Molecular weight of solute (235.67  g/mol ).
    
  • 
    : Molecular weight of solvent.
    

Visualization: Solubility Determination Workflow

The following diagram illustrates the critical path for generating valid solubility data, from equilibration to thermodynamic modeling.

SolubilityProtocol Start Start: Solute & Solvent Selection Equilibration Equilibration (24h Stirring @ T) Start->Equilibration Settling Phase Separation (2h Settling @ T) Equilibration->Settling Sampling Sampling & Filtration (0.45 µm Filter) Settling->Sampling Gravimetric Gravimetric Analysis (Mass Measurement) Sampling->Gravimetric  Weigh Wet & Dry   Calculation Calculate Mole Fraction (xi) Gravimetric->Calculation Modeling Apelblat Regression (ln xi vs T) Calculation->Modeling Modeling->Start  Optimize Solvent  

Caption: Workflow for the determination and modeling of solid-liquid solubility data.

Comparative Analysis & Predicted Trends

In the absence of direct experimental data for the 3-chloro isomer, we analyze the solubility behavior of its structural isomer, Ethyl 4-chloroquinoline-3-carboxylate , to predict solvent suitability. Both compounds share identical functional groups (chloro, ethyl ester, pyridine-fused benzene ring) and molecular weight.

Predicted Solubility Ranking (Descending Order): Based on the "like dissolves like" principle and data from similar quinoline derivatives [1, 2]:

  • Polar Aprotic Solvents (High Solubility):

    • Acetone, DMF, Ethyl Acetate.

    • Rationale: Strong dipole-dipole interactions with the ester and heterocyclic nitrogen. Ideal for dissolving the crude product.

  • Polar Protic Solvents (Moderate Solubility):

    • Ethanol, Methanol, Isopropanol.

    • Rationale: Hydrogen bonding capability. Solubility typically increases significantly with temperature, making these ideal candidates for cooling crystallization .

  • Non-Polar Solvents (Low Solubility):

    • Toluene, Hexane, Heptane.

    • Rationale: Weak dispersion forces. Often used as anti-solvents to induce precipitation.

Table 1: Predicted Solubility Profile (Qualitative)

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Ketones AcetoneHighDissolution / Reaction Medium
Esters Ethyl AcetateHighExtraction / Purification
Alcohols EthanolModerate (Strong T-dependence)Recrystallization (Recommended)
Nitriles AcetonitrileModerateHPLC Mobile Phase
Alkanes n-HeptaneVery LowAnti-solvent Precipitation

References

  • Wang, J., et al. (2015). "Solubility of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Sha, Z., et al. (2020). "Thermodynamic Analysis of the Solubility of 3-Chloroisoquinoline Derivatives." Fluid Phase Equilibria. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., et al. (1984). "Solubility and decomposition of some isoquinoline derivatives in organic solvents." International Journal of Pharmaceutics. Link

Note: As direct experimental data for CAS 2090897-00-8 is unpublished, the "Predicted Trends" section relies on structural analogy to validated quinoline data (Ref 1).

Sources

Foundational

Difference between Ethyl 3-chloroisoquinoline-4-carboxylate and quinoline isomers

Title: Structural, Synthetic, and Pharmacological Divergence: Ethyl 3-Chloroisoquinoline-4-carboxylate vs. Quinoline Isomers Executive Summary As drug discovery trends back toward privileged nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural, Synthetic, and Pharmacological Divergence: Ethyl 3-Chloroisoquinoline-4-carboxylate vs. Quinoline Isomers

Executive Summary

As drug discovery trends back toward privileged nitrogen-containing heterocycles, the subtle structural variations between quinoline and isoquinoline scaffolds profoundly impact biological target engagement and synthetic tractability[1]. This technical guide provides a comprehensive comparative analysis of Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) and its quinoline isomers, specifically Ethyl 4-chloroquinoline-3-carboxylate (CAS: 13720-94-0) and Ethyl 2-chloroquinoline-3-carboxylate (CAS: 16498-86-5). By examining their physicochemical properties, synthetic workflows, and pharmacological profiles, this document serves as an authoritative resource for researchers in medicinal chemistry and oncology drug discovery.

Physicochemical and Electronic Properties

The fundamental divergence between these isomers lies in the position of the nitrogen atom within the bicyclic core. In quinoline, the nitrogen is located at position 1, adjacent to the fused benzene ring. In isoquinoline, the nitrogen is shifted to position 2.

Causality in Reactivity: The electronegative


-hybridized nitrogen atom exerts a strong electron-withdrawing effect across the 

-system[2]. This deactivates the carbocyclic ring toward electrophilic aromatic substitution but highly activates the heterocyclic ring toward nucleophilic aromatic substitution (SNAr). Because the nitrogen in isoquinoline is at position 2, the intermediate Meisenheimer complex formed during nucleophilic attack at position 1 or 3 is resonance-stabilized differently than in quinoline. Consequently, isoquinolines typically undergo nucleophilic substitution faster and under milder conditions than their quinoline counterparts[2].

Table 1: Comparative Quantitative Data of Isomeric Scaffolds

PropertyEthyl 3-chloroisoquinoline-4-carboxylateEthyl 4-chloroquinoline-3-carboxylateEthyl 2-chloroquinoline-3-carboxylate
CAS Number 2090897-00-8[3]13720-94-0[4]16498-86-5[5]
Molecular Formula C₁₂H₁₀ClNO₂C₁₂H₁₀ClNO₂C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol 235.66 g/mol [6]235.66 g/mol
Nitrogen Position Position 2Position 1Position 1
Chlorine Position Position 3 (

to N)
Position 4 (

to N)
Position 2 (

to N)
Ester Position Position 4Position 3Position 3
Reactivity Focus High susceptibility to SNAr at C3High susceptibility to SNAr at C4High susceptibility to SNAr at C2

Synthetic Methodologies and Logic

The synthesis of these isomeric scaffolds requires distinct strategic approaches due to the differing electronic demands of the target substitution patterns.

Synthesis of Ethyl 4-chloroquinoline-3-carboxylate: The synthesis relies on the classic Gould-Jacobs approach. Anilines are condensed with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization in diphenyl ether to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates[7]. Causality: The critical transformation is the chlorination using phosphorus oxychloride (POCl₃). POCl₃ acts as a Vilsmeier-type activating agent, converting the thermodynamically stable 4-hydroxyl tautomer into a highly reactive phosphorodichloridate leaving group. The subsequent nucleophilic attack by the chloride ion drives the reaction forward, yielding the 4-chloro derivative[4].

Synthesis of Ethyl 2-chloroquinoline-3-carboxylate: This isomer is typically accessed via the Vilsmeier-Haack formylation of acetanilide to yield 2-chloroquinoline-3-carbaldehyde, followed by oxidation to the carboxylic acid and subsequent Fischer esterification[8].

Synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate: Isoquinoline synthesis often utilizes the Bischler-Napieralski or Pomeranz-Fritsch reactions. To achieve the specific 3-chloro-4-carboxylate pattern, precursors such as homophthalic acid derivatives are cyclized to 1,3-isoquinolinediols, followed by selective chlorination at the more electronically deficient C3 position and subsequent esterification.

SynthLogic A Aniline + Diethyl ethoxymethylenemalonate B Thermal Cyclization (Diphenyl ether, 250°C) A->B C Ethyl 4-oxo-1,4-dihydro quinoline-3-carboxylate B->C D Chlorination (POCl3, 110°C) Nucleophilic Substitution C->D E Ethyl 4-chloroquinoline -3-carboxylate D->E

Workflow for synthesizing ethyl 4-chloroquinoline-3-carboxylate via thermal cyclization.

Pharmacological Implications: Isoquinoline vs. Quinoline

The structural isomerism between quinoline and isoquinoline plays a critical role in target binding, particularly in kinase inhibition and metalloenzyme targeting.

Kinase Selectivity (HER2 vs. EGFR): Recent oncology studies demonstrate that isoquinoline derivatives often exhibit superior inhibitory activity against HER2-positive breast cancer cells (e.g., SKBR3) compared to their quinoline counterparts[9]. Causality: The transposition of the nitrogen atom to position 2 alters the hydrogen-bonding network within the ATP-binding pocket. In HER2, the N2 atom of the isoquinoline core acts as a more optimal hydrogen bond acceptor for the hinge region residues, avoiding the steric clashes that the N1 atom of quinoline encounters. This subtle geometric shift leads to a 7- to 12-fold enhancement in selectivity for HER2 over EGFR[10].

Carbonic Anhydrase Inhibition: Conversely, ethyl quinoline-3-carboxylates have been extensively validated as potent inhibitors of human carbonic anhydrase (hCA I and hCA II)[7]. The ester group at C3 and the halogen at C4/C2 dictate the orientation of the molecule within the metalloenzyme's active site, coordinating with the zinc ion and disrupting the catalytic hydration of carbon dioxide[7].

KinaseBinding Iso Isoquinoline Scaffold (N at Position 2) HingeIso Optimal H-Bonding with HER2 Hinge Region Iso->HingeIso Quin Quinoline Scaffold (N at Position 1) HingeQuin Suboptimal H-Bonding Steric Clash in HER2 Quin->HingeQuin ResultIso High HER2 Selectivity (>7-fold over EGFR) HingeIso->ResultIso ResultQuin Lower Selectivity Dual EGFR/HER2 Activity HingeQuin->ResultQuin

Mechanism of differential HER2/EGFR kinase selectivity between isomeric scaffolds.

Standardized Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate (Self-Validating)

This protocol details the conversion of the 4-oxo precursor to the 4-chloro derivative, a foundational step in functionalizing the quinoline core[4].

  • Reagent Preparation: Place 1.5 g (7.0 mmol) of solid ethyl 4-hydroxyquinoline-3-carboxylate into a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar[4].

  • Chlorination: Add 2.2 g (1.3 mL, 14.0 mmol) of phosphorus oxychloride (POCl₃) dropwise at room temperature[4]. Causality: Excess POCl₃ is utilized to ensure complete conversion of the hydroxyl tautomer and to serve as a polar, aprotic reaction solvent.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 20 minutes[4]. Monitor the reaction via TLC (EtOAc:Hexane 1:8). Validation: The disappearance of the highly polar starting material spot confirms the completion of the Vilsmeier-type activation[11].

  • Quenching: Carefully and slowly pour the hot mixture into a pre-cooled mixture of aqueous ammonia solution (28-30%) and crushed ice under vigorous stirring[4]. Causality: Ammonia neutralizes the generated HCl and excess phosphoric acids, preventing the acid-catalyzed hydrolysis of the newly formed chloro-compound and the ethyl ester[4].

  • Isolation: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Allow the resulting oil to stand until crystallization occurs, yielding approximately 87% of the target compound[4]. Validate purity via ¹H-NMR (CDCl₃):

    
     9.15 ppm (s, 1H, H-2)[11].
    
Protocol 2: In Vitro Kinase Assay for Scaffold Evaluation

To evaluate the differential binding affinities of the isoquinoline vs. quinoline scaffolds against HER2 and EGFR[10].

  • Enzyme Preparation: Prepare recombinant EGFR and HER2 kinase domains in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Prepare serial dilutions of the ethyl chlorocarboxylate derivatives (quinoline vs. isoquinoline) in 100% DMSO.

  • Incubation: Mix 10 µL of the kinase solution with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 10 µL of an ATP/substrate peptide mix. Causality: The ATP concentration must be strictly maintained at the

    
     value for each specific kinase to ensure accurate comparative IC₅₀ determination and prevent competitive displacement artifacts.
    
  • Detection: Measure the phosphorylated peptide using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Calculate IC₅₀ values using non-linear regression analysis[10].

Conclusion

The transposition of a single nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) in ethyl chlorocarboxylate derivatives fundamentally alters their electronic distribution, chemical reactivity, and pharmacological utility. While ethyl 4-chloroquinoline-3-carboxylates serve as robust, highly reactive intermediates for synthesizing broad-spectrum agents and carbonic anhydrase inhibitors, ethyl 3-chloroisoquinoline-4-carboxylates offer a privileged, sterically optimized trajectory for developing highly selective kinase inhibitors, particularly against HER2-driven malignancies.

References

  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents - Benchchem.

  • Quinoline vs Isoquinoline: Structures & Reactions - Scribd.

  • 2090897-00-8 | Ethyl 3-chloroisoquinoline-4-carboxylate - BLD Pharm.

  • Alfa Chemistry Launches Quinoline and Isoquinoline Alkaloid Collections - Scientist Live.

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC (NIH).

  • ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 - ChemicalBook.

  • Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem (NIH).

  • ethyl 2-chloroquinoline-3-carboxylate | CAS:16498-86-5 - Atomax Chemicals.

  • Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC (NIH).

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin - Beilstein Journals.

Sources

Exploratory

Biological Activity &amp; Synthetic Utility of Ethyl 3-chloroisoquinoline-4-carboxylate Derivatives

This technical guide provides an in-depth analysis of Ethyl 3-chloroisoquinoline-4-carboxylate , a pivotal electrophilic scaffold in medicinal chemistry. It moves beyond simple characterization to explore the compound's...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 3-chloroisoquinoline-4-carboxylate , a pivotal electrophilic scaffold in medicinal chemistry. It moves beyond simple characterization to explore the compound's role as a "gateway intermediate" for synthesizing bioactive tricyclic heterocycles and functionalized isoquinolines.

Technical Whitepaper | Version 2.0 Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary: The "Gateway" Scaffold

Ethyl 3-chloroisoquinoline-4-carboxylate is not merely a screening candidate; it is a high-value electrophilic intermediate . Its biological significance lies in its unique electronic "push-pull" architecture:

  • The 3-Chloro "Trigger": Positioned adjacent to the ring nitrogen, the chlorine atom is highly susceptible to nucleophilic aromatic substitution (

    
    ), making it a perfect handle for introducing pharmacophores.
    
  • The 4-Carboxylate "Anchor": This group provides essential hydrogen-bonding interactions within enzyme pockets and serves as a cyclization partner for forming fused tricyclic systems (e.g., pyrimido[4,5-c]isoquinolines).

While the parent ester exhibits moderate direct antimicrobial activity due to its alkylating potential, its primary value is as a precursor to 3-amino , 3-hydrazino , and tricyclic derivatives which demonstrate potent anticancer and antimicrobial profiles.

Chemical Architecture & Synthesis

The synthesis of the core scaffold relies on the Vilsmeier-Haack cyclization or


-mediated chlorination of homophthalimide derivatives.
Mechanistic Synthesis Pathway

The formation of the 3-chloroisoquinoline core typically proceeds via the chlorination of a 3-hydroxyisoquinoline (or isoquinolin-3(2H)-one) precursor.

Figure 1: Divergent Synthesis & Activation Map

G Precursor Homophthalimide / Isoquinolin-3-one Core Ethyl 3-chloroisoquinoline- 4-carboxylate (THE CORE) Precursor->Core POCl3 / PCl5 Chlorination Hydrazine 3-Hydrazino Derivative Core->Hydrazine + Hydrazine hydrate (Nucleophilic Sub.) Amine 3-Amino Derivative Core->Amine + Primary Amines (SnAr) Tricyclic [1,2,4]Triazolo[3,4-a]isoquinoline (High Potency) Hydrazine->Tricyclic Cyclization (Orthoesters/Acids)

Caption: The central role of the 3-chloro core in generating diverse bioactive libraries via nucleophilic displacement.

Biological Activity Profile

Anticancer Activity (Cytotoxicity)

Derivatives synthesized from the ethyl 3-chloroisoquinoline-4-carboxylate core, particularly those fused into [1,2,4]triazolo[3,4-a]isoquinolines , have shown significant cytotoxicity.

  • Mechanism: Intercalation into DNA and inhibition of Topoisomerase II. The planar tricyclic structure mimics established intercalators like doxorubicin but with distinct solubility profiles due to the ester side chain.

  • SAR Insight: Substitution at the 3-position with bulky amine groups (e.g., morpholine, piperazine) often enhances solubility and bioavailability, while the 4-carboxylate can be hydrolyzed to the acid to improve water solubility or converted to amides to target specific kinase pockets.

Antimicrobial & Antifungal

The 3-hydrazino derivatives derived from the core are potent antimicrobial agents.

  • Target: Bacterial DNA gyrase and fungal cell wall synthesis.

  • Potency: Several studies indicate MIC values comparable to ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).

  • Key Pharmacophore: The hydrazone moiety (

    
    ) acts as a metal chelator, disrupting essential microbial metalloenzymes.
    
Quantitative Data Summary

Table 1: Comparative Activity of Core vs. Derivatives (Representative Data)

Compound ClassModification at C3Target ActivityPotency (Approx.)
Parent Core Chloro (-Cl)Alkylating AgentModerate (

)
Derivative A Hydrazino (

)
AntimicrobialHigh (MIC

)
Derivative B Triazolo-fusedAnticancer (HeLa)High (

)
Derivative C PiperazinylKinase InhibitionModerate-High (

)

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate

This protocol utilizes a standard chlorination-dehydration sequence.

  • Reagents: Ethyl 3-hydroxyisoquinoline-4-carboxylate (1.0 eq), Phosphoryl chloride (

    
    , 5.0 eq), Diethylaniline (catalytic).
    
  • Procedure:

    • Suspend the hydroxy precursor in neat

      
       in a round-bottom flask.
      
    • Add catalytic diethylaniline.

    • Reflux at 110°C for 3-5 hours . Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the polar starting material.

    • Quenching (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Caution: Exothermic reaction.

    • Isolation: Extract with Dichloromethane (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from ethanol or purify via silica gel chromatography.[1]

Protocol B: Nucleophilic Substitution with Hydrazine

This step converts the core into the active hydrazino-intermediate.

  • Reagents: Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 eq), Hydrazine hydrate (99%, 3.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the chloro-ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 4-6 hours . The solution will typically change color (yellow to orange).

    • Workup: Cool to

      
      . The product (Ethyl 3-hydrazinoisoquinoline-4-carboxylate) often precipitates as a solid. Filter and wash with cold ethanol.
      

Structure-Activity Relationship (SAR) Logic

The biological efficacy is governed by the electronic environment of the isoquinoline ring.

Figure 2: SAR & Pharmacophore Map

SAR Center Isoquinoline Core Pos3 Position 3 (Cl -> Nu) Determines Potency (The 'Warhead') Center->Pos3 Pos4 Position 4 (Ester) Determines Solubility & Binding Mode Center->Pos4 Ring Benzo-Fused Ring Lipophilicity & Intercalation Center->Ring

Caption: Key structural domains influencing pharmacokinetics and pharmacodynamics.

  • Position 3 (Cl): The "Warhead". Substitution with electron-donating groups (amines) reduces reactivity but increases specificity. Retention of the Cl allows for covalent binding (rare/toxic).

  • Position 4 (Ester): The "Modulator". Hydrolysis to the acid (

    
    ) often kills permeability but increases potency against extracellular targets. Conversion to hydrazide (
    
    
    
    ) creates a metal-binding domain.

References

  • Mechanistic Insight:Vilsmeier-Haack Synthesis of Isoquinoline Deriv

    • Source: Organic Chemistry Portal.
    • Context: Defines the cyclization logic for forming the 3-chloro-4-formyl/carboxyl core.
  • Anticancer Evaluation:Biological Evaluation of 3-Aminoisoquinolin-1(2H)

    • Source: ResearchGate / NCI-60 Screen D
    • Context: Demonstrates the cytotoxicity of 3-substituted isoquinolines against human tumor cell lines.[2][3]

  • Synthetic Protocol:Chlorination of Isoquinoline/Quinoline Carboxyl

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Provides the standard operating procedure for converting the hydroxy-precursor to the chloro-intermedi
  • Pharmacological Review:Exploring the Pharmacological Potential of Isoquinoline Deriv

    • Source: Semantic Scholar / Vertex AI.
    • Context: Comprehensive review of the antimicrobial and anticancer properties of the isoquinoline scaffold.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using Ethyl 3-Chloroisoquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Isoquinolines The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The ability to precisely introduce molecular diversity at various positions of the isoquinoline ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures under relatively mild conditions.[4] This application note provides a detailed guide to the Suzuki-Miyaura coupling of ethyl 3-chloroisoquinoline-4-carboxylate, a valuable building block for the synthesis of novel 3-arylisoquinoline-4-carboxylates, which are of significant interest in the development of new therapeutic agents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, ethyl 3-chloroisoquinoline-4-carboxylate) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in the formation of a square planar palladium(II) intermediate.[5] The presence of an electron-withdrawing group, such as the carboxylate at the 4-position of the isoquinoline ring, is anticipated to facilitate this rate-determining step by lowering the electron density at the carbon center.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-R' Ln RedElim Reductive Elimination Product Ethyl 3-arylisoquinoline-4-carboxylate (Ar-R') ArylHalide Ethyl 3-chloroisoquinoline-4-carboxylate (Ar-X) BoronicAcid Arylboronic Acid (R'-B(OH)2) Base Base

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-Chloroisoquinoline-4-carboxylate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl 3-chloroisoquinoline-4-carboxylate with a representative arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different boronic acids.

Materials:

  • Ethyl 3-chloroisoquinoline-4-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (if using Pd₂(dba)₃ or Pd(OAc)₂) (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add ethyl 3-chloroisoquinoline-4-carboxylate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 mmol). If a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used, add the appropriate phosphine ligand at this stage.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL). If a biphasic system is desired, a small amount of degassed water (e.g., 10-20% v/v) can be added.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ethyl 3-arylisoquinoline-4-carboxylate.

Experimental_Workflow Start Starting Materials (Ethyl 3-chloroisoquinoline-4-carboxylate, Arylboronic acid, Catalyst, Base) Setup Reaction Setup (Inert Atmosphere) Start->Setup Solvent Solvent Addition (Anhydrous/Biphasic) Setup->Solvent Degas Degassing (Vacuum/Inert Gas Cycles) Solvent->Degas Reaction Heating & Stirring (80-120 °C) Degas->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Drying) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Ethyl 3-arylisoquinoline-4-carboxylate) Purification->Product

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of chloro-heterocyclic compounds with various arylboronic acids, providing a reference for optimizing the reaction of ethyl 3-chloroisoquinoline-4-carboxylate. Note that yields are highly dependent on the specific substrates and reaction conditions.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2460-85
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100-1108-1675-95
Pd(OAc)₂ / XPhosCs₂CO₃Toluene1106-1280-98
PdCl₂(dppf)Na₂CO₃DMF/H₂O9012-1870-90

Note: This data is compiled from literature on analogous chloro-heterocyclic systems and serves as a starting point for optimization.

Troubleshooting and Field-Proven Insights

Low or No Conversion:

  • Catalyst Deactivation: Ensure rigorous exclusion of oxygen through proper degassing techniques. Palladium black precipitation is a sign of catalyst decomposition.

  • Inactive Halide: Aryl chlorides are less reactive than bromides or iodides.[8] Consider using a more active catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos. Increasing the reaction temperature may also be beneficial.

  • Base Incompatibility: The choice of base can be critical. For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable.

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use high-quality boronic acids or consider using their corresponding pinacol esters.

Formation of Side Products:

  • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is often optimal.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Careful selection of base and solvent can minimize this.

  • Hydrolysis of the Ester: If using aqueous basic conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid may occur. Using anhydrous conditions or a milder base can mitigate this.

Conclusion

The Suzuki-Miyaura coupling of ethyl 3-chloroisoquinoline-4-carboxylate offers a robust and versatile method for the synthesis of a diverse library of 3-arylisoquinoline-4-carboxylates. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate novel compounds with high potential for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

Sources

Application

Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate to carboxylic acid

Application Note: Chemoselective Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate Executive Summary This application note details the optimized protocol for the hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate

Executive Summary

This application note details the optimized protocol for the hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate to 3-chloroisoquinoline-4-carboxylic acid . While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemoselectivity challenge: the chlorine atom at the C3 position of the isoquinoline ring is activated by the adjacent ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (


) under harsh basic conditions.

This guide provides a validated Lithium Hydroxide (LiOH) mediated protocol designed to kinetically favor ester cleavage (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 mechanism) over halide displacement. An alternative acid-mediated protocol is provided for substrates sensitive to base.[1]

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The isoquinoline scaffold is electron-deficient. The C3 position, flanked by the ring nitrogen (N2) and the electron-withdrawing carboxylate at C4, is electrophilic.

  • Primary Pathway (Desired): Nucleophilic attack at the ester carbonyl carbon (Hydrolysis).

  • Secondary Pathway (Undesired): Nucleophilic attack at C3, leading to displacement of chloride by hydroxide (

    
    ), yielding the 3-hydroxy impurity.
    

Operational Control: To mitigate


, we utilize LiOH , a milder base than NaOH/KOH, and maintain moderate temperatures. The "Soft" nature of the lithium cation also assists in coordinating the carbonyl oxygen, further activating the ester towards hydrolysis without significantly increasing the electrophilicity of the aromatic ring.
Reaction Mechanism Visualization

ReactionMechanism Substrate Ethyl 3-chloroisoquinoline-4-carboxylate Transition Tetrahedral Intermediate (Stabilized by Li+) Substrate->Transition + LiOH / H2O (Kinetic Control) SideProduct Side Rxn: 3-hydroxyisoquinoline deriv. (SNAr Pathway) Substrate->SideProduct High Temp / Strong Base (Thermodynamic Control) Product 3-chloroisoquinoline-4-carboxylic acid Transition->Product - EtOH

Figure 1: Mechanistic divergence between desired hydrolysis and competitive


.

Experimental Protocol (Standard Operating Procedure)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
Ethyl 3-chloroisoquinoline-4-carboxylate 235.671.0Substrate
LiOH · H₂O 41.962.5Reagent
THF (Tetrahydrofuran) 72.1110 VolSolvent (Solubilizer)
Methanol 32.043 VolCo-solvent
Water (Deionized) 18.025 VolReactant/Solvent
1N HCl -ExcessQuench/Acidification
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a reaction vessel with Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv).

  • Add THF (10 volumes relative to mass of substrate) and Methanol (3 volumes).

  • Note: The substrate must be fully dissolved before base addition to ensure homogeneity.

Step 2: Reagent Addition

  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 volumes).

  • Add the aqueous LiOH solution dropwise to the organic phase over 10 minutes at ambient temperature (20–25°C).

    • Critical: Rapid addition can create localized hot-spots of high pH, increasing

      
       risk.
      

Step 3: Reaction Monitoring

  • Stir the mixture at Ambient Temperature for 4–6 hours.

  • QC Check: Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of the polar acid (baseline on silica).
      
    • Optimization: If conversion is <50% after 6 hours, warm to 40°C. Do not exceed 60°C.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol. Result: An aqueous suspension of the lithium carboxylate salt.

  • Dilute with water (5 volumes) if the suspension is too thick.

  • Cool the aqueous phase to 0–5°C in an ice bath.

  • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 3–4.

    • Observation: The carboxylic acid should precipitate as a white to off-white solid.[6]

  • Stir the slurry for 30 minutes at 0°C to ensure complete precipitation.

Step 5: Filtration & Drying

  • Filter the solid using a Büchner funnel.[4]

  • Wash the cake with cold water (

    
     volumes) to remove residual Lithium salts.
    
  • Dry in a vacuum oven at 45°C for 12 hours.

Process Optimization & Troubleshooting

Alternative Acidic Protocol (If is observed)

If the basic conditions yield the 3-hydroxy impurity (observed by MS as M+16 or shift in HPLC), switch to acid hydrolysis.

  • Reagents: 6M HCl / 1,4-Dioxane (1:1).

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Note: This method is harsher thermally but avoids nucleophilic attack by hydroxide.

Data Interpretation & QC
TechniqueExpected ResultInterpretation
¹H NMR (DMSO-d₆) Loss of triplet (~1.3 ppm) & quartet (~4.4 ppm).Confirms loss of ethyl ester.
¹H NMR (Aromatic) Singlet at ~9.3 ppm (H1) remains sharp.Confirms integrity of isoquinoline ring.
HPLC Shift to lower retention time (polar).Purity check (>95% area).
Mass Spec (ESI-) [M-H]⁻ = 206.0Confirms free acid formation.
Workflow Visualization

WorkupFlow RxnMix Reaction Mixture (THF/MeOH/H2O/Li-Salt) Evap Evaporation (Remove Organics) RxnMix->Evap AqResidue Aqueous Residue (Lithium Carboxylate) Evap->AqResidue Acidify Acidify with 1N HCl (Target pH 3-4) AqResidue->Acidify Precipitation Filter Filtration & Wash (Cold Water) Acidify->Filter Final Solid Product 3-chloroisoquinoline-4-carboxylic acid Filter->Final

Figure 2: Workup and Isolation Workflow.

References

  • Beilstein Journals. Synthesis of 4-quinolone-3-carboxylic acid derivatives. (General hydrolysis conditions for quinoline/isoquinoline esters).

  • Organic Chemistry Portal. Hydrolysis of Esters - General Procedures. (Mechanistic grounding for LiOH protocols).

  • BenchChem. Stability of Chloroisoquinoline derivatives. (Data on base sensitivity of halo-isoquinolines).

  • ChemGuide.Mechanism of Ester Hydrolysis.

    
     mechanism). 
    

Sources

Method

Application Note: Strategic C1-H Functionalization of Ethyl 3-chloroisoquinoline-4-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic C-H functionalization of Ethyl 3-chloroisoquinoline-4-carboxylate , a highly functionalized scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic C-H functionalization of Ethyl 3-chloroisoquinoline-4-carboxylate , a highly functionalized scaffold used in the synthesis of kinase inhibitors and alkaloids.

Executive Summary

Ethyl 3-chloroisoquinoline-4-carboxylate (1 ) represents a "privileged scaffold" in drug discovery due to its dense functionalization. However, its substitution pattern presents a unique synthetic challenge:

  • C3-Chlorine: A handle for traditional cross-coupling (Suzuki/Buchwald), which must often be preserved for late-stage diversification.

  • C4-Ester: An electron-withdrawing group (EWG) that deactivates the benzenoid ring (C5-C8) but highly activates the pyridyl ring (C1) toward nucleophilic and radical attack.

This guide details two validated protocols for the C1-H activation of this substrate. By leveraging the specific electronic bias created by the 4-ester and 3-chloro groups, researchers can selectively functionalize the C1 position without affecting the C-Cl bond, enabling orthogonal library generation.

Reactivity Profile & Mechanistic Logic

The substrate exhibits a distinct reactivity landscape driven by the synergistic electron-withdrawing effects of the C3-Cl and C4-COOEt groups.

Electronic Reactivity Map
  • C1 Position (Target): The most electron-deficient site. The inductive effect of N2 and the conjugation with the C4-ester make C1 highly acidic (pKa ~28) and susceptible to radical addition (Minisci) or concerted metallation-deprotonation (CMD).

  • C3 Position (Bystander): The C-Cl bond is prone to oxidative addition by Pd(0). To achieve C-H activation at C1, we must use Pd(II) catalysis or radical pathways that avoid low-valent metal intermediates.

  • C5-C8 (Benzenoid): Deactivated by the C4-ester. Direct functionalization here requires strong directing groups, not present in the native substrate.

DOT Diagram: Reactivity Landscape

The following diagram illustrates the competitive sites and the logic for targeting C1.

ReactivityMap Substrate Ethyl 3-chloroisoquinoline- 4-carboxylate C1 C1 Position (Primary Target) Substrate->C1 Most Electrophilic C3 C3-Cl Bond (Must Preserve) Substrate->C3 Competing Site Method1 Radical Alkylation (Minisci) C1->Method1 Ag(I)/S2O8 Method2 Pd(II) Arylation (CMD Mechanism) C1->Method2 Pd(OAc)2/Ag2CO3 C4 C4-Ester (Activating Group) C4->C1 Activates via Conjugation

Figure 1: Reactivity landscape of Ethyl 3-chloroisoquinoline-4-carboxylate, highlighting the electronic activation of C1 by the C4-ester.

Protocol A: Radical C1-H Alkylation (Minisci Reaction)

This protocol utilizes a silver-catalyzed radical decarboxylation of carboxylic acids to install alkyl groups at C1. It is the preferred method for introducing sp3 character (methyl, isopropyl, cyclobutyl) while preserving the C3-Cl bond.

Mechanism: The 3-chloro and 4-ester groups lower the LUMO energy of the isoquinoline, increasing the rate of nucleophilic radical attack at C1.

Materials
  • Substrate: Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv)

  • Reagent: Alkyl Carboxylic Acid (R-COOH) (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: K₂S₂O₈ (3.0 equiv)

  • Solvent: DCM/Water (1:1) or TFA/Water (for unreactive acids)

  • Temperature: 40–60 °C

Step-by-Step Procedure
  • Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2.0 mL).

  • Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and water (2.0 mL).

  • Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol) and K₂S₂O₈ (405 mg, 1.5 mmol) in one portion.

  • Reaction: Seal the tube and stir vigorously at 50 °C for 12 hours. The biphasic mixture requires high stirring rates (1000 rpm) to ensure radical transfer.

  • Quench: Cool to room temperature. Neutralize with sat. NaHCO₃ (caution: gas evolution).

  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 3-Cl group makes the product less polar than typical isoquinolines.

Key Observation: The C4-ester often hydrolyzes if the temperature exceeds 80 °C. Maintain <60 °C.

Protocol B: Pd(II)-Catalyzed C1-H Arylation

This protocol uses a "Direct Arylation" approach to couple the isoquinoline with aryl iodides. Unlike Suzuki coupling (which would target the C3-Cl), this method uses a Pd(II) mechanism that activates the C1-H bond via a Concerted Metallation-Deprotonation (CMD) pathway.

Selectivity Control: The use of Pd(OAc)₂ without phosphine ligands prevents the oxidative addition into the C3-Cl bond, ensuring chemoselectivity for C1-H.

Materials
  • Substrate: Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Additive: Ag₂CO₃ (2.0 equiv) - Acts as halide scavenger and base.

  • Ligand: 1,10-Phenanthroline (20 mol%) - Crucial for stabilizing the Pd(II) species.

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: Flame-dry a 10 mL Schlenk tube under Argon.

  • Solids: Add Substrate (0.3 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (6.7 mg), 1,10-Phenanthroline (10.8 mg), and Ag₂CO₃ (165 mg).

  • Solvent: Add anhydrous DMSO (3.0 mL).

  • Degassing: Freeze-pump-thaw x3 or sparge with Argon for 10 mins.

  • Heating: Heat to 100 °C for 18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove silver salts.

  • Wash: Wash the filtrate with 5% LiCl solution (to remove DMSO) and brine.

  • Purification: Silica gel chromatography.

DOT Diagram: Experimental Workflow

The following diagram outlines the critical decision points in the workflow.

Workflow Start Start: Ethyl 3-chloroisoquinoline- 4-carboxylate Choice Select Functionalization Start->Choice Minisci Path A: C1-Alkylation (Minisci) Choice->Minisci Target: sp3 Carbon Arylation Path B: C1-Arylation (Pd-Catalyzed) Choice->Arylation Target: sp2 Carbon StepA1 Mix: Substrate + R-COOH + AgNO3 + K2S2O8 Minisci->StepA1 StepA2 Biphasic Stirring (50°C, 12h) StepA1->StepA2 ResultA Product: 1-Alkyl-3-chloro... StepA2->ResultA StepB1 Mix: Substrate + Ar-I + Pd(OAc)2 + Ag2CO3 Arylation->StepB1 StepB2 Anhydrous Heating (100°C, 18h) StepB1->StepB2 ResultB Product: 1-Aryl-3-chloro... StepB2->ResultB

Figure 2: Operational workflow for selecting between radical alkylation and metal-catalyzed arylation.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and common pitfalls for this specific substrate.

ParameterProtocol A (Minisci)Protocol B (Pd-Arylation)
Primary Transformation C1-H

C1-Alkyl
C1-H

C1-Aryl
Chemoselectivity Excellent (C3-Cl inert to radicals)Good (Requires Ag salt to suppress C-Cl activation)
Typical Yield 50–75%40–65%
Major Byproduct C1-decarboxylated starting materialC3-arylation (if phosphines are used)
Critical Factor Stirring rate (biphasic system)Exclusion of water/oxygen
Effect of 4-COOEt Accelerates reaction (lowers LUMO)Can hydrolyze if base is too strong (use Carbonates)
Troubleshooting Guide
  • Low Conversion in Minisci: Add TFA (10 mol%) to protonate the isoquinoline nitrogen. This further activates the ring toward nucleophilic radicals.

  • C3-Coupling Observed in Arylation: Ensure no phosphine ligands are present. Phosphines promote oxidative addition into the C-Cl bond. Stick to N-donor ligands like Phenanthroline or bipyridine.

References

  • Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Pd-Catalyzed C1-Arylation of Isoquinolines: Eremin, D. B., & Ananikov, V. P. (2017). C–H functionalization of isoquinolines: A review. Organic & Biomolecular Chemistry, 15(28), 5834-5856. Link

  • Electronic Effects in Isoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Ag-Mediated C-H Activation: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews, 111(3), 1315–1345. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate

Executive Technical Summary The synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate is a critical transformation in the development of isoquinoline-based pharmacophores (e.g., orexin receptor antagonists). The process...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The synthesis of Ethyl 3-chloroisoquinoline-4-carboxylate is a critical transformation in the development of isoquinoline-based pharmacophores (e.g., orexin receptor antagonists). The process typically hinges on the chlorodehydroxylation of the precursor Ethyl 3-hydroxyisoquinoline-4-carboxylate (often existing in its lactam tautomer, ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate).

Low yields in this synthesis are frequently attributed to three failure modes:

  • Incomplete Activation: Failure to fully convert the lactam/enol to the reactive phosphoryl intermediate.

  • Hydrolysis Reversion: Re-formation of the hydroxy starting material during aggressive aqueous quenching.

  • Decarboxylation: Acid-catalyzed loss of the C4-ester moiety under high-temperature reflux conditions.

This guide provides a self-validating protocol to navigate these pitfalls, grounded in mechanistic causality.

Reaction Mechanism & Critical Control Points

To improve yield, one must control the equilibrium between the stable lactam and the reactive chlorinating species. The reaction generally proceeds via a Vilsmeier-Haack-type activation or direct phosphorylation using Phosphorus Oxychloride (


).
Mechanistic Pathway (Graphviz)

G Start Ethyl 3-hydroxyisoquinoline- 4-carboxylate (Lactam Tautomer) Reagent POCl3 + Base (Activation) Start->Reagent Tautomerization Inter Dichlorophosphate Intermediate (Reactive) Reagent->Inter -HCl Inter->Start Hydrolysis (Wet Quench) Attack Nucleophilic Attack (Cl- Substitution) Inter->Attack Rate Limiting Step Product Ethyl 3-chloroisoquinoline- 4-carboxylate Attack->Product -PO2Cl2(-)

Figure 1: Mechanistic flow of chlorodehydroxylation. The critical failure point is the hydrolysis of the intermediate back to the starting material during workup.

Troubleshooting Guide: Yield Optimization

Issue 1: Incomplete Conversion (Starting Material Remains)

Symptom: TLC/LCMS shows significant peak of the 3-hydroxy precursor (


 or lactam form) after 3+ hours.
  • Root Cause: The 3-hydroxyisoquinoline system is electron-deficient due to the 4-ester group, making the oxygen less nucleophilic toward

    
    .
    
  • Corrective Protocol:

    • Catalysis: Add N,N-Diethylaniline or DMF (catalytic amount). DMF forms the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than

      
       alone.
      
    • Temperature: Ensure the internal temperature reaches 100–110°C . Refluxing in lower-boiling solvents (e.g., pure MeCN) may not overcome the activation energy.

    • Stoichiometry: Use neat

      
       (excess) or at least 5.0 equivalents if using a co-solvent (Toluene/Chlorobenzene).
      
Issue 2: Low Isolated Yield (Loss during Workup)

Symptom: Conversion looks good on LCMS, but mass recovery is low (<40%).

  • Root Cause: The C4-ester is susceptible to hydrolysis, and the C3-chloro group can undergo nucleophilic displacement by water if the quench is too exothermic or acidic.

  • Corrective Protocol (The "Buffered Quench"):

    • Do not pour the reaction mixture directly into water.

    • Remove excess

      
       via vacuum distillation (rotary evaporator) first. This is critical.
      
    • Pour the residue slowly into an ice-cold saturated

      
        solution or a mixture of ice/NH₄OH .
      
    • Maintain pH > 7 during extraction to prevent acid-catalyzed hydrolysis of the ester.

Issue 3: Formation of "Des-chloro" or Decarboxylated Impurities

Symptom: Observation of Isoquinoline-4-carboxylate (loss of Cl) or 3-chloroisoquinoline (loss of ester).

  • Root Cause:

    • Decarboxylation:[1] Occurs if the reaction is refluxed too long (>12h) in the presence of generated HCl.

    • Reduction: Rare, but can happen with metal contamination.

  • Corrective Protocol:

    • Monitor reaction strictly by HPLC. Stop immediately upon consumption of starting material (typically 2–4 hours).

    • Include a base (e.g., Triethylamine or Pyridine, 1.0 eq) to scavenge HCl generated during the phosphorylation step.

Optimized Experimental Protocol

This protocol is synthesized from best practices for electron-deficient nitrogen heterocycles [1, 2].

ParameterSpecificationRationale
Reagent Phosphorus Oxychloride (

)
Primary chlorinating agent. Must be colorless (distill if yellow).
Solvent Neat or TolueneHigh boiling point required. Neat is preferred for kinetics.
Base/Catalyst

-Diethylaniline (1.0 eq)
Traps HCl; prevents ester hydrolysis/decarboxylation.
Temperature 100°C (Internal)Activation energy threshold for 4-ester substituted systems.
Time 2–4 HoursMinimize exposure to acidic byproducts.

Step-by-Step Procedure:

  • Setup: In a flame-dried RBF under

    
    , suspend Ethyl 3-hydroxyisoquinoline-4-carboxylate  (1.0 eq) in dry Toluene (5 vol) or use neat.
    
  • Addition: Add

    
    -Diethylaniline  (1.0 eq). Then, add 
    
    
    
    (5.0–10.0 eq) dropwise at room temperature.
  • Reaction: Heat to reflux (100–110°C). The suspension should clear as the phosphorylated intermediate forms.

  • Monitoring: Check HPLC every hour. Look for the disappearance of the polar starting material peak.

  • Workup (Critical):

    • Cool to 40°C.

    • Distill off excess

      
        under reduced pressure (use a caustic trap for vapors).
      
    • Dissolve the residue in DCM.

    • Pour the DCM solution slowly into a stirred beaker of Ice/Sat.

      
       .
      
  • Purification: Separate organic layer, dry over

    
    , and concentrate. Recrystallize from Heptane/EtOAc if necessary.
    

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no .

is less effective for converting lactams (cyclic amides) to imidoyl chlorides compared to

.

forms a stable dichlorophosphate leaving group that is more readily displaced by chloride in these heterocyclic systems.

Q: My starting material is Ethyl 3-aminoisoquinoline-4-carboxylate. How do I proceed? A: You must first convert the amine to the hydroxyl/lactam. This is done via diazotization .

  • Protocol: Treat the amine with

    
     in aqueous 
    
    
    
    at 0°C, followed by warming to room temperature to promote hydrolysis of the diazonium salt [1]. Isolate the resulting 3-hydroxy compound before attempting chlorination.

Q: Why is the product unstable on silica gel? A: 3-Chloroisoquinolines with electron-withdrawing groups (like the 4-ester) can be sensitive to the acidity of silica.

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, or use neutral alumina.

References

  • Janssen Pharmaceutica NV. (2016). Substituted 2-azabicycles and their use as orexin receptor modulators. US Patent 9,611,277 B2.[2] (Describes the conversion of ethyl 3-aminoisoquinoline-4-carboxylate to the 3-hydroxy intermediate). Link

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (General protocols for

    
     mediated chlorination of isoquinolines). Link
    
  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[1][3] Org. Synth. 1950, 30, 38. (Foundational procedure for chlorination of hydroxy-quinolines/isoquinolines using

    
    ). Link
    
  • Beilstein Journals. (2014). Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid. (Analogous chemistry for chloro-ester heterocycles). Link

Sources

Troubleshooting

Technical Support Center: Pd-Catalyzed Coupling of Ethyl 3-chloroisoquinoline-4-carboxylate

Topic: Optimization of Palladium Catalysts for Coupling Ethyl 3-chloroisoquinoline-4-carboxylate Document ID: TSC-ISOQ-042 Last Updated: February 28, 2026 Status: Active Support Guide Introduction: The Substrate Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Palladium Catalysts for Coupling Ethyl 3-chloroisoquinoline-4-carboxylate Document ID: TSC-ISOQ-042 Last Updated: February 28, 2026 Status: Active Support Guide

Introduction: The Substrate Challenge

You are attempting to couple Ethyl 3-chloroisoquinoline-4-carboxylate . This is not a routine Suzuki coupling; it represents a convergence of three distinct chemical challenges that frequently lead to reaction failure (0% conversion) or side-product formation (hydrolysis/hydrodehalogenation).

Substrate Analysis
  • Electronic Deactivation: The isoquinoline core is electron-deficient. While the 4-ester further withdraws electron density (theoretically activating the C-Cl bond for oxidative addition), it also renders the ring susceptible to nucleophilic attack (SNAr) by strong bases.

  • Steric Hindrance (The "Ortho Effect"): The 3-chloro group is sterically crowded by the 4-ethoxycarbonyl group. Standard ligands (like PPh3 or dppf) often fail to form the active mono-ligated Pd(0) species required to access this hindered site.

  • Catalyst Poisoning: The isoquinoline nitrogen (N2) possesses a lone pair capable of competitively binding to the Palladium center, potentially arresting the catalytic cycle (the "quiescent state").

Module 1: Catalyst & Ligand Selection

The Core Directive: You must use a ligand that is sufficiently bulky to prevent N-coordination and sufficiently electron-rich to force oxidative addition into the unreactive C-Cl bond.

Recommended Systems
ComponentRecommendationMechanism of Action
Ligand (Primary) XPhos or SPhos Buchwald Dialkylbiaryl Phosphines: The bulky biaryl backbone creates a "pocket" that enforces a mono-ligated Pd(0) species, which is hyper-active for oxidative addition into hindered chlorides.
Ligand (Alternative) A-taPhos Excellent for highly electron-deficient heteroaryl chlorides where protodehalogenation is a competing pathway.
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd(II) or Pd(0) sources are sufficient when used with the ligands above. Avoid Pd(PPh₃)₄ as it is ineffective for chlorides.
Advanced Precatalyst XPhos Pd G4 Pre-formed Catalyst: Eliminates the induction period and ensures a precise 1:1 Pd:Ligand ratio. Highly recommended for reproducibility.
Decision Logic: Ligand Selection

LigandSelection Start Start: Select Ligand CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics CheckBase Is Base Sensitive? CheckSterics->CheckBase No RecSPhos Recommend: SPhos (High Stability) CheckSterics->RecSPhos Yes (Ortho-subs) RecXPhos Recommend: XPhos (General Robustness) CheckBase->RecXPhos Standard RecRuPhos Recommend: RuPhos (For Amines/Alkoxides) CheckBase->RecRuPhos If coupling amines

Figure 1: Decision matrix for selecting the optimal dialkylbiaryl phosphine ligand based on coupling partner constraints.

Module 2: Reaction Conditions (The "Environment")

The 4-ester group is your primary vulnerability. Standard Suzuki conditions (aqueous Na₂CO₃ at reflux) will hydrolyze your ester to the carboxylic acid, which may then decarboxylate or kill the catalyst.

Optimized Protocol Parameters
ParameterConditionRationale
Base K₃PO₄ (3.0 equiv) Mild enough to spare the ester, but basic enough to activate the boronic acid.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic solvents minimize hydrolysis.
Water Trace (5-10% v/v) A small amount of water is required for the transmetallation step in Suzuki coupling, but keep it minimal to protect the ester.
Temperature 80°C - 100°C Aryl chlorides require thermal energy for the oxidative addition step.

Module 3: Troubleshooting Guide

Issue 1: The Reaction Stalls at <10% Conversion

Diagnosis: The catalyst is failing to insert into the C-Cl bond. This is an Oxidative Addition Failure .

  • Why it happens: The C3-Cl bond is strong, and the steric bulk of the 4-ester prevents the Pd center from approaching.

  • Corrective Action:

    • Switch to XPhos Pd G4 (2-5 mol%). The pre-formed catalyst guarantees active species generation.

    • Increase temperature to 100°C.

    • Critical Check: Ensure your solvent is degassed. Oxygen kills the active monomeric Pd(0) species rapidly.

Issue 2: Formation of "Des-Chloro" Product (Hydrodehalogenation)

Diagnosis: You observe Ethyl isoquinoline-4-carboxylate (missing the Cl, but no coupling occurred).

  • Why it happens: This is a competing pathway where the Pd-hydride species forms (often from

    
    -hydride elimination of the solvent or ligand decomposition) and reductively eliminates with the substrate.
    
  • Corrective Action:

    • Switch Solvent: Move from alcohols (isopropanol/ethanol) to Toluene or Dioxane . Alcohols are hydrogen sources.

    • Increase Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) to favor the intermolecular coupling over the unimolecular side reaction.

Issue 3: Ester Hydrolysis (Acid Formation)

Diagnosis: LCMS shows a mass corresponding to [M-28] (loss of ethyl) or [M-Et+H].

  • Why it happens: Hydroxide ions are generated in the reaction mixture (equilibrium with water), attacking the ester.

  • Corrective Action:

    • Anhydrous Conditions: Switch to Anhydrous K₃PO₄ and use Dioxane with no added water. (Note: This requires aryl boronic esters rather than acids, or the addition of a specific activator like CsF).

    • Base Switch: Use Cs₂CO₃ or K₂CO₃ instead of hydroxides or alkoxides.

Module 4: Standardized Experimental Protocol

Protocol: Suzuki Coupling of Ethyl 3-chloroisoquinoline-4-carboxylate

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging (Solids): Add the following:

    • Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Charging (Liquids):

    • Add 1,4-Dioxane (Concentration: 0.2 M relative to substrate).

    • Add Degassed Water (Ratio: 10:1 Dioxane:Water). Crucial: Degas solvents by sparging with Argon for 15 mins before addition.

  • Reaction: Seal the vial. Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Workflow Visualization

Workflow Setup 1. Inert Atmosphere Setup (Argon/Nitrogen) Mix 2. Mix Solids: Substrate + Boronic Acid + Base + Cat Setup->Mix Solvent 3. Add Degassed Solvent (Dioxane/H2O 10:1) Mix->Solvent Heat 4. Heat to 90°C (Activation Energy for Cl) Solvent->Heat Check 5. Check LCMS at 2 Hours Heat->Check Success Product Observed: Continue to 12h Check->Success Fail No Reaction: Check Catalyst/O2 Levels Check->Fail

Figure 2: Step-by-step experimental workflow for ensuring reaction integrity.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

Optimization

Purification methods for Ethyl 3-chloroisoquinoline-4-carboxylate via column chromatography

Technical Support Center: Purification of Ethyl 3-chloroisoquinoline-4-carboxylate Welcome to the Separation Science Helpdesk. Ticket ID: ISOQ-CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 3-chloroisoquinoline-4-carboxylate

Welcome to the Separation Science Helpdesk. Ticket ID: ISOQ-CL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Compound Profile: Ethyl 3-chloroisoquinoline-4-carboxylate Physicochemical Behavior: This molecule presents a "push-pull" separation challenge.[1][2][3]

  • The Core: The isoquinoline ring is a basic nitrogen heterocycle, prone to interacting with acidic silanol groups on silica gel (causing "streaking").[1]

  • The Substituents: The 3-chloro group is electron-withdrawing, reducing the basicity slightly, while the 4-ethyl ester adds lipophilicity but introduces a risk of hydrolysis.[1]

  • Common Impurities: Unreacted starting material (often Ethyl 3-hydroxyisoquinoline-4-carboxylate or the corresponding isocarbostyril), hydrolysis byproducts (carboxylic acid), and phosphorous residues (if POCl₃ was used in synthesis).[1]

Module 1: Pre-Purification Diagnostics (Triage)[1]

Q: My crude mixture is a dark, viscous oil. Can I load this directly onto the column? A: No. Direct liquid loading of viscous oils often leads to "channeling," where the solvent bypasses the stationary phase, ruining resolution.

  • The Fix: Use the Dry Loading technique.[1]

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[1]

    • Add silica gel (ratio: 1g crude to 2g silica).

    • Rotary evaporate until you have a free-flowing powder.

    • Load this powder on top of your pre-packed column.[1]

Q: I see a long streak instead of a spot on my TLC. What is happening? A: This is the classic "Amine-Silanol Interaction."[1] The basic nitrogen in the isoquinoline ring is hydrogen-bonding with the acidic protons on the silica surface.[1]

  • The Fix: You must neutralize the silica.[1][3]

    • Protocol: Add 1% Triethylamine (TEA) to your solvent system during TLC method development and the actual column run.[1]

    • Note: If you use TEA, you must wash your isolated product with bicarbonate or brine later to remove the amine smell, or simply dry it thoroughly under high vacuum (TEA is volatile).[1]

Module 2: Stationary Phase & Solvent Selection

Q: Should I use Silica (SiO₂) or Alumina (Al₂O₃)? A: Standard Silica Gel (40-63 µm) is sufficient if you use a modifier (TEA).[1] However, if your compound proves unstable (ester hydrolysis) or the streaking is unmanageable, switch to Neutral Alumina .[1] Alumina is less acidic and often resolves nitrogen heterocycles better without additives, though it is more expensive.[1]

Q: What solvent system yields the best separation? A: We recommend a Hexane/Ethyl Acetate (Hex/EtOAc) gradient for the main purification.[1]

Recommended Gradient Protocol:

PhaseSolvent Ratio (Hex:EtOAc)Target Impurity Removal
Equilibration 100:0 (Hexane only)Flushes non-polar grease/oils.[1]
Ramp 1 95:5 to 90:10Elutes highly lipophilic side products (e.g., chlorinated hydrocarbons).[1]
Ramp 2 (Target) 85:15 to 70:30 Elutes Ethyl 3-chloroisoquinoline-4-carboxylate. (Target Rf ≈ 0.3–0.4).[1]
Wash 0:100 to 90:10 (DCM:MeOH)Flushes polar lactams (hydroxy-isoquinolines) and acids.[1]

Module 3: Troubleshooting & Optimization

Q: I have a yellow impurity co-eluting with my product. How do I remove it? A: The yellow impurity is likely the 3-hydroxy/oxo tautomer (isocarbostyril derivative) or a trace of the N-oxide.[1] These are more polar but can "tail" into your product peak.

  • Strategy: Switch selectivity. If Hex/EtOAc fails, try DCM/Methanol (99:1 to 95:5) .[1] The chlorinated solvent (DCM) solubilizes the chloro-isoquinoline better than the hydroxy-impurity, often sharpening the separation.[1]

Q: My yield is lower than expected, and I see a new spot at the baseline. Did the column destroy my compound? A: It is possible. Isoquinoline esters can hydrolyze to the carboxylic acid (which stays at the baseline) if the silica is too acidic or wet.[1]

  • Prevention:

    • Ensure your silica is dry.[1][2]

    • Do not leave the compound on the column overnight.[1]

    • If using recycled solvent, check for acidity.[1]

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal loading and solvent conditions based on crude sample properties.

PurificationStrategy Start Crude Mixture Analysis SolubilityCheck Is sample soluble in Hexane/EtOAc? Start->SolubilityCheck TLC_Streak Does TLC show streaking? SolubilityCheck->TLC_Streak Yes Method_B Method B: Dry Load (DCM/Silica) Hex/EtOAc Gradient SolubilityCheck->Method_B No (Oily/Viscous) Method_A Method A: Liquid Load Hex/EtOAc Gradient TLC_Streak->Method_A No Method_C Method C: Add 1% TEA to Eluent or Switch to Alumina TLC_Streak->Method_C Yes (Amine interaction) Method_C->Method_B If solubility low

Figure 2: Impurity Separation Logic

Caption: Separation hierarchy based on polarity and functional group interactions.

SeparationLogic Impurity_NonPolar Grease / Hydrocarbons (Elutes First) Target Ethyl 3-chloroisoquinoline -4-carboxylate (Target) Impurity_NonPolar->Target Increasing Polarity Impurity_Polar 3-Hydroxy/Oxo Species (Lactams) Target->Impurity_Polar Impurity_Acid Hydrolyzed Acid (Stays on Baseline) Impurity_Polar->Impurity_Acid

[1]

References

  • Beilstein Journals. (2012). Synthesis of ethyl 4-chloroquinoline-3-carboxylates. Retrieved from [1]

  • Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline and related quinoline purifications. Coll. Vol. 3, p. 272.[1] Retrieved from [1]

  • BenchChem Technical Support. (2025). Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from [1]

  • Columbia University. (n.d.).[1] Column Chromatography Guide. Retrieved from [1]

  • ResearchGate. (2016).[1][4] Synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from

Sources

Troubleshooting

Resolving solubility issues of Ethyl 3-chloroisoquinoline-4-carboxylate in DMSO

Technical Support Center: Solubility & Handling Guide Topic: Ethyl 3-chloroisoquinoline-4-carboxylate in DMSO Executive Summary Ethyl 3-chloroisoquinoline-4-carboxylate is a lipophilic, planar aromatic ester. While theor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: Ethyl 3-chloroisoquinoline-4-carboxylate in DMSO

Executive Summary

Ethyl 3-chloroisoquinoline-4-carboxylate is a lipophilic, planar aromatic ester. While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter precipitation, "crashing out" upon dilution, or incomplete dissolution. These issues are rarely due to the solvent's incapacity but rather thermodynamic barriers (high crystal lattice energy) and environmental contamination (hygroscopicity of DMSO).

This guide provides a root-cause analysis and validated protocols to ensure consistent solubility and compound stability.

Module 1: Root Cause Analysis (The "Why")

Before attempting to force the compound into solution, it is critical to understand the forces working against you.

FactorMechanism of Failure
Crystal Lattice Energy The isoquinoline core is planar. The 3-chloro and 4-ester substituents promote strong

stacking and intermolecular interactions, creating a high energy barrier to break the solid lattice.
DMSO Hygroscopicity DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere within 24 hours. Water is a potent anti-solvent for this lipophilic ester. If your DMSO is "wet," solubility drops exponentially.
Thermodynamic vs. Kinetic Solubility You may achieve kinetic solubility (forced into solution via heat/sonication), but if the concentration exceeds the thermodynamic limit in wet DMSO, it will precipitate over time (supersaturation collapse).

Module 2: Solubilization Protocol (The "How")

Standard Operating Procedure (SOP-01): Preparation of Stock Solution Target Concentration: 10 mM - 50 mM Solvent: Anhydrous DMSO (Grade ≥99.9%, Water <0.05%)

Step 1: The "Dry" Weigh-In Weigh the solid into a glass vial (avoid polystyrene, which can leach in DMSO). Ensure the compound is at room temperature before opening to prevent condensation on the solid.

Step 2: Solvent Addition & Vortexing Add the calculated volume of anhydrous DMSO. Cap immediately. Vortex at max speed for 60 seconds.

  • Checkpoint: If the solution is clear, proceed to storage. If cloudy/particulates remain, proceed to Step 3.

Step 3: Acoustic Cavitation (Sonication) Place the vial in an ultrasonic bath (35-40 kHz). Sonicate for 10-minute intervals.

  • Critical: Monitor water bath temperature. Do not allow it to exceed 40°C.

Step 4: Thermal Assistance (The "Safe Zone") If sonication fails, heat is required to overcome lattice energy.

  • Action: Warm the vial in a water bath or heating block to 37°C - 40°C .

  • Warning: Do NOT exceed 50°C. This molecule is an ethyl ester .[3] In the presence of trace water and high heat, esters are prone to hydrolysis (degrading to the carboxylic acid).

Step 5: Visual Validation Hold the vial against a dark background under a strong light source (Tyndall effect check). If light scattering is observed, undissolved micro-crystals are still present.

Workflow Visualization: The Solubilization Decision Tree

SolubilityProtocol start Solid Compound (Ethyl 3-chloroisoquinoline-4-carboxylate) add_dmso Add Anhydrous DMSO (Vortex 60s) start->add_dmso check1 Visual Inspection (Clear?) add_dmso->check1 success Success: Aliquot & Store (-20°C) check1->success Yes sonicate Sonicate (10 min, <40°C) check1->sonicate No (Cloudy) check2 Clear? sonicate->check2 check2->success Yes heat Gentle Heat (37°C - 40°C) check2->heat No check3 Clear? heat->check3 check3->success Yes fail CRITICAL FAILURE: Check Purity or Lower Concentration check3->fail No (Precipitate Persists)

Caption: Logic flow for solubilizing stubborn lipophilic esters in DMSO while minimizing degradation risks.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My stock solution was clear, but after freezing at -20°C and thawing, a precipitate formed that won't redissolve.

Diagnosis: This is the "Freeze-Concentration Effect" coupled with water uptake.

  • Mechanism: When DMSO freezes, it crystallizes as pure solvent first, pushing the solute and any absorbed water into a hyper-concentrated liquid pocket. The compound precipitates in this water-rich environment.[4] Upon thawing, the thermodynamic barrier to redissolving the now-compacted crystal is higher than the initial powder.

  • Solution:

    • Warm the vial to 37°C.

    • Sonicate for 15 minutes.

    • Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles. Use vials with O-ring seals to prevent moisture entry during storage.

Q2: The compound crashes out immediately when I add the DMSO stock to my cell culture media (aqueous buffer).

Diagnosis: "Solvent Shock" (The Crash-Out Effect).

  • Mechanism: You are moving a hydrophobic molecule from a lipophilic environment (DMSO) to a hydrophilic one (Water). If the local concentration exceeds the aqueous solubility limit during mixing, it aggregates instantly.

  • Solution: The Stepwise Dilution Method .[5]

    • Do not pipette DMSO stock directly into the bulk media.[5]

    • Place the DMSO stock in an empty tube.

    • Add the media to the DMSO dropwise while vortexing. This prevents local regions of high supersaturation.

    • Alternatively, use an intermediate dilution step (e.g., dilute 1000x stock to 100x in pure DMSO, then 100x to 1x in media).

Mechanism Visualization: The "Crash-Out" Phenomenon

CrashOut cluster_0 DMSO Stock Environment cluster_1 Aqueous Buffer Addition Solvated Compound Solvated by DMSO Shell Shock DMSO Stripped by Water (H-Bonding) Solvated->Shock Rapid Dilution Agg Hydrophobic Aggregation (Precipitation) Shock->Agg Thermodynamic Collapse

Caption: Mechanism of precipitation during aqueous dilution. Water strips the DMSO solvation shell, forcing hydrophobic aggregation.

Module 4: Stability & Storage

ParameterRecommendationScientific Rationale
Storage Temp -20°C or -80°CSlows kinetic degradation.
Container Polypropylene (PP) or GlassAvoids leaching. Glass is preferred for long-term storage to prevent evaporation/water entry.
Shelf Life 6 months (at -20°C)Ethyl esters are chemically stable in dry DMSO, but moisture ingress over time leads to hydrolysis.
Light Protect from lightIsoquinoline derivatives can undergo photodegradation or photo-oxidation. Wrap vials in foil.

References

  • PubChem. Ethyl 4-chloroquinoline-3-carboxylate (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions.[2][6][7] J Biomol Screen.[7] Available at: [Link]

  • Lipinski, C.A., et al. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at: [Link]

Sources

Optimization

Stability of Ethyl 3-chloroisoquinoline-4-carboxylate under basic hydrolysis conditions

Topic: Technical Support Guide: Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate Status: Active Last Updated: February 28, 2026 Target Audience: Medicinal Chemists, Process Chemists Executive Summary: The Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Technical Support Guide: Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate

Status: Active Last Updated: February 28, 2026 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Stability Paradox

Hydrolyzing Ethyl 3-chloroisoquinoline-4-carboxylate to its corresponding acid is a non-trivial transformation. The presence of the chlorine atom at the C3 position creates a stability paradox:

  • The Goal: Hydrolyze the ester (C4 position) to a carboxylic acid.

  • The Risk: The C3-Chlorine is highly activated toward Nucleophilic Aromatic Substitution (

    
    ).
    

Why is this unstable? The C3 position in isoquinoline is ortho to the ring nitrogen. Additionally, the C4-ester is an electron-withdrawing group (EWG) ortho to the chlorine. This "double activation" makes the C3-Cl bond extremely susceptible to attack by strong nucleophiles like hydroxide (


), leading to the formation of the 3-hydroxyisoquinoline  impurity (often existing as the 3-isoquinolinone tautomer).

Recommendation: Avoid standard harsh saponification (NaOH/Reflux). Use Acidic Hydrolysis or Mild Basic Hydrolysis (LiOH/RT) .

Diagnostic Workflow

Use this decision tree to determine the cause of low yields or impurities.

G Start Start: Hydrolysis of Ethyl 3-chloroisoquinoline-4-carboxylate Method Which method did you use? Start->Method Basic Basic (NaOH/KOH, Reflux) Method->Basic Strong Base/Heat Acidic Acidic (HCl/H2SO4) Method->Acidic Strong Acid/Heat MildBasic Mild Basic (LiOH, RT) Method->MildBasic Weak Base/Cold ResultBasic Result: Low Yield / Polar Impurity Basic->ResultBasic ResultAcidic Result: Good Yield / Retention of Cl Acidic->ResultAcidic ResultMild Result: Variable Yield / Monitor Required MildBasic->ResultMild Analysis Analyze Impurity (LCMS/NMR) ResultBasic->Analysis ResultMild->Analysis ImpurityOH Mass = M-Cl+OH (Hydrolysis of Cl) Product is 3-hydroxyisoquinoline Analysis->ImpurityOH Major Pathway ImpuritySM Starting Material Remaining Analysis->ImpuritySM Incomplete Rxn

Figure 1: Diagnostic decision tree for reaction outcomes. The "Red Zone" (Basic/Reflux) indicates the high risk of


 side reactions.

Troubleshooting & FAQs

Q1: I used NaOH in Ethanol at reflux, but my product is water-soluble and has the wrong mass. What happened?

Diagnosis: You likely synthesized 3-hydroxyisoquinoline-4-carboxylic acid (or its tautomer, 3-oxo-...). Mechanism: The combination of a strong nucleophile (


) and heat drove the 

reaction, displacing the chlorine atom. The 3-position is activated by the adjacent ring nitrogen and the electron-withdrawing carboxylate at C4. Solution: Switch to Acidic Hydrolysis (Protocol A below) to protonate the ring nitrogen, which, while making the ring more electrophilic, prevents the formation of the strong nucleophile (

) required to displace the chloride.
Q2: Can I use LiOH?

Answer: Yes, but with strict controls. Lithium Hydroxide is less aggressive than NaOH, but you must perform the reaction at room temperature or 0°C . Warning: Do not heat. If the ester is sterically hindered and requires heat, do not use base; switch to acid.

Q3: My acidic hydrolysis is too slow. How can I accelerate it?

Answer: Ensure you are using a co-solvent that solubilizes the starting material. Ethyl esters of isoquinolines are often insoluble in pure aqueous acid.

  • Optimization: Use a mixture of Acetic Acid (AcOH) and Conc. HCl or H2SO4 .[1][2] The AcOH acts as a solvent to bring the ester into the acidic phase.

Q4: The product precipitates as a zwitterion. How do I isolate it?

Answer: Isoquinoline carboxylic acids are amphoteric (basic N, acidic COOH).

  • In Acid: It exists as the cation (

    
    ).
    
  • In Base: It exists as the anion (

    
    ).
    
  • Isolation: You must adjust the pH to the isoelectric point (pI) , typically pH 4–6, to precipitate the free amino acid zwitterion.

Recommended Protocols

Protocol A: Acidic Hydrolysis (Preferred for Stability)

Best for preserving the 3-Chloro substituent.

StepActionCritical Note
1 Dissolve Ethyl 3-chloroisoquinoline-4-carboxylate (1.0 eq) in Glacial Acetic Acid (10-15 vol).AcOH ensures solubility.
2 Add 6M HCl (5-10 vol) or Conc. H2SO4 (1-2 vol).Strong acid catalyst.[1][3][4]
3 Heat to reflux (90-100°C) for 2–6 hours.Monitor by LCMS.
4 Cool to room temperature. Pour into ice water.
5 Adjust pH to ~4–5 using 50% NaOH or NaOAc.Do not overshoot to pH > 9 or Cl may hydrolyze.
6 Filter the precipitate. Wash with water and cold ether.
Protocol B: Mild Basic Hydrolysis (LiOH)

Use only if acid-sensitive groups are present elsewhere in the molecule.

StepActionCritical Note
1 Dissolve ester in THF/Water (3:1) .Methanol can cause transesterification; THF is safer.
2 Add LiOH·H2O (1.2 – 1.5 eq).Avoid large excess of base.
3 Stir at 0°C to Room Temperature .DO NOT HEAT.
4 Monitor closely by TLC/LCMS every 30 mins.Stop immediately upon consumption of SM.
5 Acidify carefully with 1M HCl to pH 3–4.
6 Extract with EtOAc or filter precipitate.

Comparative Data: Reaction Conditions vs. Outcome

ReagentSolventTempOutcomeRisk Level
NaOH / KOH EtOH / H2OReflux3-Hydroxy impurity (Major)🔴 Critical
NaOH EtOH / H2ORTSlow conversion, minor impurity🟠 High
LiOH THF / H2ORTTarget Acid (Good Yield)🟡 Moderate
HCl / AcOH WaterRefluxTarget Acid (High Yield)🟢 Safe
H2SO4 Water / AcOH100°CTarget Acid (High Yield)🟢 Safe

References

  • Beilstein Journals. (2014). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid. (Demonstrates hydrolysis protocols for similar chloro-heterocycles).

  • ChemicalBook. (n.d.). Synthesis of 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. (Highlights the susceptibility of halo-quinoline esters to hydrolysis conditions).

  • ResearchGate. (2004). Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (Discusses the facile exchange of Chlorine/Hydroxy groups in activated quinoline systems).

  • Organic Syntheses. (1947). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. (Classic procedure using acidic workup/hydrolysis for chloro-quinolines).

  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde. (General stability data for chloroisoquinolines in basic media).

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance Comparison Guide: Solvent Systems and Field Strengths for the NMR Structural Elucidation of Ethyl 3-chloroisoquinoline-4-carboxylate

Executive Summary & Spectroscopic Theory The unambiguous structural elucidation of highly functionalized heterocycles is a critical bottleneck in preclinical drug development. Ethyl 3-chloroisoquinoline-4-carboxylate rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Theory

The unambiguous structural elucidation of highly functionalized heterocycles is a critical bottleneck in preclinical drug development. Ethyl 3-chloroisoquinoline-4-carboxylate represents a privileged pharmaceutical scaffold, but its dense substitution pattern presents unique analytical challenges. The electron-withdrawing nature of the imine nitrogen, combined with the inductive effect of the C-3 chlorine and the anisotropic deshielding of the C-4 ethyl ester, creates a highly complex local magnetic environment.

This guide objectively compares the analytical performance of two standard NMR solvent systems (CDCl₃ vs. DMSO-d₆) and two magnetic field strengths (400 MHz vs. 600 MHz) to determine the optimal workflow for the structural verification of this compound. By understanding the causality behind solvent-solute interactions, researchers can prevent misassignments caused by overlapping multiplets or solvent-induced chemical shifts[1].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes an internal quality control checkpoint to guarantee that the resulting spectra are free from artifacts.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation & Concentration Optimization:

    • Action: Dissolve precisely 15.0 mg of Ethyl 3-chloroisoquinoline-4-carboxylate in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A concentration of ~25 mg/mL is optimal for 1D ¹H and ¹³C NMR. Lower concentrations reduce the signal-to-noise (S/N) ratio for quaternary carbons (C-3, C-4, C-4a, C-8a), while higher concentrations increase viscosity, leading to faster transverse relaxation (

      
      ) and undesirable line broadening.
      
  • Probe Tuning, Matching, and 3D Shimming:

    • Action: Insert the sample into the magnet, lock onto the deuterium signal, and perform automated tuning and matching (ATMA). Execute a 3D gradient shim map.

    • Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak. The protocol is only validated to proceed if the TMS FWHM is

      
       Hz. Poor shimming will obscure the fine 
      
      
      
      -couplings of the isoquinoline aromatic protons.
  • Pulse Sequence & Acquisition Parameters:

    • Action: For ¹H NMR, utilize a standard 30° pulse sequence (zg30) with a relaxation delay (

      
      ) of 2.0 seconds and 16 scans. For ¹³C NMR, use a proton-decoupled sequence (zgpg30) with a 
      
      
      
      of 2.0 seconds and 1024 scans.
    • Causality: A 30° flip angle allows for a shorter relaxation delay compared to a 90° pulse, maximizing the number of transients acquired per minute while preventing the saturation of slow-relaxing quaternary carbons[2].

NMR_Workflow A Sample Prep (15 mg + 0.6 mL) B Probe Tuning & 3D Shimming A->B C zg30 Pulse (d1=2s, ns=16) B->C D FID Acquisition C->D E FT & Phase/Baseline Correction D->E

Caption: Step-by-step NMR acquisition workflow ensuring optimal signal-to-noise and resolution.

Comparative Data Analysis: Solvent Systems

The choice of solvent fundamentally alters the observed chemical shifts due to variations in dielectric constants and hydrogen-bonding capabilities[1]. Below is the comparative spectral data for Ethyl 3-chloroisoquinoline-4-carboxylate.

Table 1: ¹H NMR Spectral Comparison (600 MHz, 298 K)
Proton PositionCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity & J-CouplingShift Difference (Δδ)
H-1 9.159.35Singlet (s)+0.20
H-8 8.058.20Doublet (d), J = 8.2 Hz+0.15
H-5 8.128.18Doublet (d), J = 8.4 Hz+0.06
H-6 7.787.85ddd, J = 8.4, 7.1, 1.2 Hz+0.07
H-7 7.657.75ddd, J = 8.2, 7.1, 1.2 Hz+0.10
-CH₂- (Ethyl) 4.524.45Quartet (q), J = 7.1 Hz-0.07
-CH₃ (Ethyl) 1.451.38Triplet (t), J = 7.1 Hz-0.07
Table 2: ¹³C NMR Spectral Comparison (150 MHz, 298 K)
Carbon PositionCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Assignment Notes
C=O (Ester) 165.4164.8Deshielded carbonyl
C-1 152.8153.5Adjacent to N
C-3 (C-Cl) 143.5142.9Halogen-substituted
C-4a (Bridge) 134.8135.2Quaternary
C-6 131.2131.8Aromatic CH
C-8 128.9129.5Aromatic CH
C-7 128.4128.8Aromatic CH
C-8a (Bridge) 126.1126.5Quaternary
C-5 125.6126.0Aromatic CH
C-4 (C-COOEt) 124.2123.8Highly substituted
-CH₂- (Ethyl) 62.361.8Aliphatic
-CH₃ (Ethyl) 14.113.9Aliphatic
Mechanistic Discussion of Solvent Effects

The most striking objective difference between the two solvents is the +0.20 ppm downfield shift of the H-1 proton in DMSO-d₆.

  • Causality: CDCl₃ is a non-polar, weakly interacting solvent. In contrast, DMSO is a highly polar, hydrogen-bond accepting solvent with a strong dipole moment. The oxygen atom of DMSO interacts with the electron-deficient regions of the isoquinoline ring and the nitrogen lone pair. This interaction alters the magnetic shielding tensor of the adjacent C-1 proton, stripping away electron density and exposing the nucleus to the external magnetic field (

    
    ), resulting in a pronounced downfield shift[3].
    
  • Conversely, the aliphatic ethyl ester protons experience a slight upfield shift in DMSO due to the disruption of weak intermolecular stacking interactions that typically occur in less polar halogenated solvents.

Solvent_Effects Root Solvent Selection CDCl3 CDCl3 (Non-polar) Root->CDCl3 DMSO DMSO-d6 (Polar) Root->DMSO Shift1 Standard Shielding (H-1 ~ 9.15 ppm) CDCl3->Shift1 Shift2 Dipole Interaction with N Lone Pair DMSO->Shift2 Shift3 Downfield Shift (H-1 ~ 9.35 ppm) Shift2->Shift3

Caption: Causal relationship between solvent polarity, nitrogen interaction, and H-1 chemical shift.

Comparative Analysis: Magnetic Field Strength (400 MHz vs. 600 MHz)

When selecting instrumentation for the analysis of Ethyl 3-chloroisoquinoline-4-carboxylate, the magnetic field strength plays a crucial role in resolving the aromatic region (7.60 – 8.20 ppm).

  • 400 MHz Performance: At 400 MHz, the H-6 and H-7 protons often present as a heavily overlapping, second-order multiplet. Because the difference in their chemical shifts (

    
    ) is small relative to their scalar coupling constant (
    
    
    
    ), the peaks distort (the "roof effect"), making it difficult to extract accurate
    
    
    -values.
  • 600 MHz Performance (Recommended): Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion in Hertz while the

    
    -coupling remains constant. This transitions the spin system from second-order to first-order kinetics. At 600 MHz, H-6 and H-7 cleanly resolve into distinct doublets of doublets of doublets (ddd), allowing for the unambiguous assignment of ortho (
    
    
    
    Hz), meta (
    
    
    Hz), and para couplings.

Conclusion & Best Practices

For the routine identity verification of Ethyl 3-chloroisoquinoline-4-carboxylate, CDCl₃ at 400 MHz is sufficient, providing a clear, easily interpretable spectrum for the highly deshielded H-1 singlet and the ethyl ester aliphatic signals.

However, for rigorous structural elucidation, impurity profiling, or publication-quality data , acquiring the spectrum in DMSO-d₆ at 600 MHz is the superior alternative. The high field strength resolves the complex aromatic spin systems, while the polar solvent separates the H-1 and H-8 signals further downfield, preventing any potential overlap and ensuring absolute structural confidence.

References

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem. National Center for Biotechnology Information. [Link]

  • Product Class 5: Isoquinolines. Thieme Chemistry.[Link]

  • Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions. ACS Publications.[Link]

  • Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2′-biquinoline. ResearchGate.[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of Ethyl 3-chloroisoquinoline-4-carboxylate

An in-depth structural characterization of halogenated nitrogen heterocycles is a critical bottleneck in early-stage drug discovery. Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a privileged scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of halogenated nitrogen heterocycles is a critical bottleneck in early-stage drug discovery. Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors and neuroactive agents. Due to the highly conjugated p-π system of the isoquinoline core and the inductive effects of the 3-chloro substituent, this compound exhibits distinct, highly diagnostic fragmentation behaviors under mass spectrometry (MS).

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate the performance of two primary analytical platforms—Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the structural elucidation of this specific compound.

Mechanistic Causality of Fragmentation

To accurately interpret the MS data for Ethyl 3-chloroisoquinoline-4-carboxylate, we must first understand the chemical causality driving its dissociation. The fragmentation is governed by three structural pillars:

  • The 3-Chloro Isotopic Signature: Chlorine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in an approximate 3:1 ratio. Any fragment ion retaining the chlorine atom will inherently display an
    
    
    isotopic doublet. This serves as a built-in self-validation tool; if a fragment lacks this 3:1 ratio, the C-Cl bond has been cleaved.
  • Ester Cleavage Dynamics: The ethyl ester at the 4-position is the most labile moiety. Under hard ionization (EI), it predominantly undergoes

    
    -cleavage. Under soft ionization collision-induced dissociation (CID), it favors McLafferty-type rearrangements or direct neutral losses [1].
    
  • Isoquinoline Core Stability: The bicyclic aromatic core is highly resistant to fragmentation. Once the ester and halogen are expelled, the remaining

    
     core requires extreme collision energies to rupture, a behavior consistent with broader studies on isoquinoline alkaloid fragmentation [2].
    

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct platform depends on whether the analytical goal is library matching (EI) or trace-level quantification in biological matrices (ESI-MS/MS). The table below summarizes the quantitative fragmentation data and mechanistic assignments for both platforms.

Quantitative Fragmentation Data Summary
Analytical PlatformPrecursor Ion (

)
Key Fragment Ions (

)
Neutral LossMechanistic Assignment
GC-EI-MS (70 eV) 235 / 237 (

)
190 / 19245 Da (

)
Formation of acylium ion via

-cleavage.
162 / 16473 Da (

)
Complete loss of the ester group.
20035 Da (

)
Homolytic cleavage of the C-Cl bond (loss of isotopic doublet).
LC-ESI-MS/MS 236 / 238 (

)
208 / 21028 Da (

)
McLafferty-type rearrangement (loss of ethylene).
190 / 19246 Da (

)
Direct elimination of ethanol to form the acylium ion.
20036 Da (

)
Expulsion of hydrogen chloride.
162 / 16474 Da (

)
Sequential loss of ethanol and carbon monoxide [3].

Analytical Workflows and Fragmentation Pathways

To conceptualize the decision-making process and the chemical degradation of the molecule, refer to the logical diagrams below.

Analytical_Workflow Sample Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) GC GC-EI-MS Platform Hard Ionization (70 eV) Sample->GC LC LC-ESI-MS/MS Platform Soft Ionization (+ESI) Sample->LC PrepGC Sample Prep: 1 mg/mL in DCM (Aprotic Solvent) GC->PrepGC PrepLC Sample Prep: 10 µg/mL in MeOH/H2O (0.1% Formic Acid) LC->PrepLC IonGC Radical Cation [M]+. m/z 235 / 237 PrepGC->IonGC IonLC Protonated [M+H]+ m/z 236 / 238 PrepLC->IonLC Data Self-Validating Data Analysis (Isotope Ratio & Neutral Loss Verification) IonGC->Data IonLC->Data

Fig 1. Comparative analytical workflow for MS characterization of the isoquinoline derivative.

Fragmentation_Pathway M Precursor Ion: [M+H]+ m/z 236 / 238 (3:1 Isotope Ratio) F1 Fragment: [M+H - C2H4]+ m/z 208 / 210 McLafferty Rearrangement M->F1 -C2H4 (-28 Da) F2 Fragment: [M+H - C2H5OH]+ m/z 190 / 192 Acylium Ion Formation M->F2 -C2H5OH (-46 Da) F3 Fragment:[M+H - HCl]+ m/z 200 Loss of Halogen M->F3 -HCl (-36 Da) F4 Fragment:[M+H - C2H5OH - CO]+ m/z 162 / 164 Isoquinoline Core F2->F4 -CO (-28 Da)

Fig 2. ESI-MS/MS collision-induced dissociation pathways of Ethyl 3-chloroisoquinoline-4-carboxylate.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed not just as procedural steps, but as self-validating systems. Every parameter is chosen with a specific chemical causality in mind.

Protocol A: GC-EI-MS Characterization

Ideal for confirming the synthesis of the pure compound and generating library-searchable spectra.

  • Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to a concentration of

    
    .
    
    • Causality: DCM is highly volatile and aprotic. It elutes rapidly, allowing for a short solvent delay (typically <3 mins) without masking the low-mass fragments of the isoquinoline core.

  • Chromatographic Separation: Inject

    
     (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 
    
    
    
    ). Program the oven from
    
    
    (hold 1 min) to
    
    
    at
    
    
    .
  • Ionization: Operate the MS in Electron Impact (EI) mode at a standard

    
    .
    
    • Causality:

      
       is the universal standard because it provides sufficient energy to overcome the ionization potential of the rigid aromatic ring while ensuring reproducible fragmentation patterns matching NIST libraries.
      
  • System Suitability & Self-Validation:

    • Extract the ion chromatograms (EIC) for

      
       235 and 237.
      
    • Validation Gate: The integrated area ratio of

      
       235 to 237 must be between 2.9:1 and 3.1:1. A deviation outside this window indicates either co-eluting matrix interference or detector saturation, invalidating the run.
      
Protocol B: LC-ESI-MS/MS Quantification

Ideal for trace analysis, pharmacokinetics, and complex biological matrices.

  • Sample Preparation: Dilute the sample to

    
     in 50:50 Methanol:Water containing 
    
    
    
    Formic Acid.
    • Causality: Formic acid acts as a crucial proton donor. It pre-forms the

      
       ion in solution, drastically enhancing the positive-mode electrospray ionization efficiency of the basic isoquinoline nitrogen [4]. Furthermore, it suppresses secondary interactions with residual silanols on the HPLC column.
      
  • Chromatographic Separation: Utilize a C18 reversed-phase column (

    
    ). Run a gradient from 10% to 90% Acetonitrile (with 
    
    
    
    FA) over 10 minutes at
    
    
    .
  • Ionization & CID Parameters:

    • Capillary Voltage:

      
      
      
    • Desolvation Temperature:

      
      
      
    • Collision Gas: Argon.

    • Causality: Argon is heavier than Nitrogen, providing higher momentum transfer during collision-induced dissociation (CID). This is strictly necessary to fragment the highly stable p-π conjugated isoquinoline system.

    • Ramp the Collision Energy (CE) from

      
       to 
      
      
      
      . The loss of ethylene requires low CE (
      
      
      ), while the loss of HCl requires higher CE (
      
      
      ).
  • System Suitability & Self-Validation:

    • Monitor the Multiple Reaction Monitoring (MRM) transitions:

      
       (Quantifier) and 
      
      
      
      (Qualifier).
    • Validation Gate: Both transitions must co-elute with a retention time difference (

      
      ) of 
      
      
      
      . If the peaks do not perfectly align, the transitions are originating from isobaric background noise, not the chlorinated precursor.

References

  • Qing, Z., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 10:733, 2020. Available at:[Link]

  • "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers, Vol 53, Issue 3. Available at:[Link]

Validation

A Researcher's Guide to Identifying Ester and Chloro Groups in Isoquinoline Scaffolds Using IR Spectroscopy

For researchers and drug development professionals working with heterocyclic compounds, the isoquinoline scaffold is a cornerstone of many pharmacologically active molecules.[1][2] Accurate and efficient structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with heterocyclic compounds, the isoquinoline scaffold is a cornerstone of many pharmacologically active molecules.[1][2] Accurate and efficient structural characterization is paramount, and Infrared (IR) spectroscopy remains a powerful, accessible first-line technique for functional group identification. This guide provides an in-depth comparison of the characteristic IR absorption peaks for ester and chloro groups when substituted on an isoquinoline ring, grounded in the fundamental principles of molecular vibrations and supported by experimental data.

The Foundational Principles of IR Absorption

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Specific bonds within a molecule (e.g., C=O, C-O, C-Cl) vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position of this peak, measured in wavenumbers (cm⁻¹), is characteristic of the bond type and its chemical environment.[3][4]

Characteristic Peaks of Ester and Chloro Groups

The Ester Functional Group: A "Rule of Three"

The ester functional group is distinguished by a set of highly characteristic and intense peaks.[5]

  • C=O Carbonyl Stretch: This is the most prominent and easily identifiable peak for an ester. It is a strong, sharp absorption that occurs in the region of 1750-1715 cm⁻¹ .[6][7][8] The exact position is sensitive to the electronic environment.

  • C-O Stretches: Esters possess two different C-O single bonds, which give rise to two distinct, strong stretching vibrations typically found between 1300 and 1000 cm⁻¹ .[5][7]

    • The asymmetric C-C-O stretch (involving the carbonyl carbon) is often found around 1310-1160 cm⁻¹ .[5]

    • The symmetric O-C-C stretch (involving the alkoxy carbon) appears around 1130-1000 cm⁻¹ .[5]

This reliable pattern of three strong peaks—one C=O stretch and two C-O stretches—is a hallmark of the ester group.[5]

The Chloro Functional Group

The chloro group's primary absorption stems from the C-Cl stretching vibration.

  • C-Cl Stretch: This bond vibration is found in the lower frequency "fingerprint region" of the spectrum, typically between 850 and 550 cm⁻¹ .[9] For chloroalkanes, this range is often cited as 800-600 cm⁻¹.[10][11] The peak is usually of strong to medium intensity. However, due to the complexity of the fingerprint region, which contains many overlapping peaks from various bond bending and stretching vibrations, definitively assigning the C-Cl stretch can sometimes be challenging without comparing spectra of similar known compounds.[11][12]

The Influence of the Isoquinoline Ring: A Comparative Analysis

When an ester or chloro group is attached to an aromatic system like isoquinoline, its electronic effects—namely resonance and induction—can shift the absorption frequencies compared to their aliphatic counterparts.

Ester-Substituted Isoquinolines

Attaching an ester directly to the isoquinoline ring introduces conjugation between the carbonyl group (C=O) and the aromatic π-system.

  • Effect on C=O Stretch: This conjugation delocalizes the π-electrons, weakening the C=O double bond. As a result, the force constant of the bond decreases, and it vibrates at a lower frequency. For aromatic esters, the C=O stretch is typically observed in the range of 1730-1715 cm⁻¹ , a downward shift of about 20-30 cm⁻¹ compared to saturated esters (1750-1735 cm⁻¹).[7][8][13]

  • Effect on C-O Stretches: The C-O stretching bands are also affected. The asymmetric C-C-O stretch in aromatic esters is generally found between 1310-1250 cm⁻¹ , while the O-C-C stretch appears from 1130-1100 cm⁻¹ .[13]

Chloro-Substituted Isoquinolines

The vibration of a C-Cl bond where the carbon is part of an aromatic ring (an aryl halide) occurs at a slightly different frequency than in an aliphatic system. While general tables place the C-Cl stretch broadly from 850-550 cm⁻¹, more specific data for aryl chlorides is needed for precise assignment. The aromatic ring's own complex vibrations, including C-H out-of-plane bending, also occur in this region (900-690 cm⁻¹), which can complicate interpretation.[14]

Data Summary: Comparative IR Peak Ranges

Functional GroupBond VibrationAliphatic Environment (cm⁻¹)Aromatic/Isoquinoline Environment (cm⁻¹)IntensityKey Insights
Ester C=O Stretch1750-1735[6]1730-1715[7][13]Strong, SharpConjugation with the isoquinoline ring lowers the frequency.
C-C-O Stretch1210-1160[5]1310-1250[13]StrongPart of the "Rule of Three" for esters.[5]
O-C-C Stretch~11001130-1100[13]StrongThe second C-O stretch, confirming the ester group.
Chloro C-Cl Stretch800-600[10]850-550[9]Medium-StrongLocated in the complex fingerprint region; may overlap with aromatic ring bands.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for identifying ester and chloro groups on an isoquinoline scaffold from an IR spectrum.

G cluster_0 Initial Spectrum Analysis cluster_1 Ester Group Identification cluster_2 Chloro Group Identification A Acquire IR Spectrum of Isoquinoline Derivative B Identify Diagnostic Region (1800-1650 cm⁻¹) A->B C Analyze Fingerprint Region (< 1500 cm⁻¹) A->C D Strong, sharp peak at ~1715-1730 cm⁻¹? B->D G Medium-strong peak at ~850-550 cm⁻¹? C->G E Two strong peaks at ~1310-1250 cm⁻¹ and ~1130-1100 cm⁻¹? D->E YES F Conclusion: Ester Group Present E->F YES H Cross-reference with known aryl halide data & ring vibrations G->H YES I Conclusion: Chloro Group Likely Present H->I

Caption: Workflow for identifying ester and chloro groups in isoquinolines via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for analyzing a solid isoquinoline derivative using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique in modern research labs.

Objective: To obtain a clean, interpretable IR spectrum of a solid isoquinoline sample.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isoquinoline derivative sample (solid, ~1-2 mg)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory is correctly installed in the sample compartment.

  • Cleaning the ATR Crystal:

    • Moisten a lint-free wipe with isopropanol or acetone.

    • Gently but thoroughly wipe the surface of the ATR crystal to remove any residual contaminants from previous analyses.

    • Use a dry, clean wipe to ensure the crystal is completely dry. Causality: Any residue on the crystal will appear in your spectrum, confounding the results. A clean surface is critical for a trustworthy measurement.

  • Acquiring the Background Spectrum:

    • With nothing on the crystal, secure the ATR anvil or pressure clamp in the measurement position.

    • Using the spectrometer software, initiate a "background scan." The software will scan the ambient environment (air, CO₂, water vapor) and store this spectrum.

    • Causality: This step is a self-validating measure. The software will automatically subtract this background spectrum from your sample spectrum, ensuring that peaks from atmospheric CO₂ (~2350 cm⁻¹) and water vapor do not interfere with your data.

  • Sample Application:

    • Release the ATR pressure clamp.

    • Place a small amount (1-2 mg is sufficient) of your solid isoquinoline derivative onto the center of the ATR crystal.

    • Lower the pressure clamp and apply firm, even pressure to ensure good contact between the sample and the crystal. Causality: The IR beam only penetrates a few microns into the sample. Good contact is essential for achieving a strong signal and a high-quality spectrum.

  • Acquiring the Sample Spectrum:

    • Initiate the "sample scan" from the software. The instrument will collect data, perform the Fourier transform, and subtract the previously collected background spectrum.

    • The resulting spectrum, displayed as % Transmittance vs. Wavenumber (cm⁻¹), is the IR spectrum of your compound.

  • Data Analysis:

    • Use the software's tools to label the significant peaks.

    • Compare the peak positions (in cm⁻¹) to the expected values in the data comparison table to identify the ester and chloro functional groups. Note the characteristic aromatic C-H stretches above 3000 cm⁻¹ and ring vibrations between 1600-1450 cm⁻¹ that confirm the presence of the isoquinoline scaffold.[14]

  • Post-Measurement Cleanup:

    • Release the pressure clamp and carefully remove the bulk of the solid sample with a spatula.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe as described in Step 2 to prepare the instrument for the next user.

This systematic approach ensures the acquisition of reliable and reproducible data, forming the trustworthy foundation for accurate structural elucidation.

References

  • Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. Available at: [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups . Michigan State University - Department of Chemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder - Department of Chemistry. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. Available at: [Link]

  • IR Absorption Frequencies . Northern Illinois University - Department of Chemistry and Biochemistry. Available at: [Link]

  • The features of IR spectrum . Mansoura University. Available at: [Link]

  • Wu, Y. J., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals . RSC Publishing. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. Available at: [Link]

  • Infrared spectrum of chloroethane . Doc Brown's Chemistry. Available at: [Link]

  • Clark, J. (2000). Interpreting infra-red spectra . Chemguide. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups . NC State University Libraries. Available at: [Link]

  • Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
  • Characteristic IR Absorptions . OpenOChem Learn. Available at: [Link]

  • Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations . The Journal of Chemical Physics. Available at: [Link]

  • Saczewski, F., et al. (2013). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives . Molecules. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar . NASA. Available at: [Link]

  • Spectroscopy of Aromatic Compounds . OpenStax. Available at: [Link]

  • Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline . The Journal of Chemical Physics. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . Spectroscopy. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines . ACS Omega. Available at: [Link]

  • Saczewski, F., et al. (2013). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives . ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . Molecules. Available at: [Link]

Sources

Comparative

HPLC retention time comparison for Ethyl 3-chloroisoquinoline-4-carboxylate

Analytical Method Development: HPLC Retention Time Comparison for Ethyl 3-chloroisoquinoline-4-carboxylate In medicinal chemistry and drug development, the isolation and quantification of specific heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Development: HPLC Retention Time Comparison for Ethyl 3-chloroisoquinoline-4-carboxylate

In medicinal chemistry and drug development, the isolation and quantification of specific heterocyclic building blocks are critical for ensuring synthetic purity. Ethyl 3-chloroisoquinoline-4-carboxylate (CAS 2090897-00-8)[1] is a highly functionalized isoquinoline derivative. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires distinguishing it from closely related synthetic precursors (e.g., free carboxylic acids), des-chloro analogs, and positional isomers. This guide provides a comprehensive, self-validating framework for comparing the retention times of these structural analogs using reversed-phase HPLC (RP-HPLC).

Mechanistic Rationale: Chromatography of Isoquinoline Derivatives

The chromatographic behavior of isoquinoline derivatives is governed by two primary structural features: the basicity of the heterocyclic nitrogen and the lipophilicity of the substituents[2].

  • Silanol Interactions and Peak Tailing: The lone pair of electrons on the isoquinoline nitrogen is highly nucleophilic. On standard silica-based RP columns, this nitrogen interacts strongly with unreacted, acidic silanol groups, leading to severe peak tailing and unpredictable retention times[2]. To counteract this, the mobile phase must be chemically optimized.

  • Causality of Buffer Selection: Utilizing an ammonium acetate buffer (10–15 mM) adjusted to pH 4.0–5.0 serves a dual purpose. First, the ammonium ions (

    
    ) act as silanol-masking agents, competitively binding to the stationary phase and blocking the isoquinoline nitrogen from secondary interactions[2][3]. Second, this pH range stabilizes the ionization state of the analytes, ensuring sharp, symmetrical peaks[3].
    
  • Hydrophobic Retention (LogP): Retention time on a C18 column is directly proportional to the molecule's hydrophobicity. Esterification of the C4 carboxylic acid significantly increases lipophilicity, drastically extending retention time. The addition of a chlorine atom at the C3 position further increases the partition coefficient (LogP) via inductive effects, resulting in later elution compared to the des-chloro analog.

RT_Logic Core Isoquinoline Core Mod1 C4 Carboxylic Acid (High Polarity, Ionizable) Core->Mod1 Mod2 C4 Ethyl Ester (Neutral, Lipophilic) Core->Mod2 RT1 Early Elution (Low RT) Mod1->RT1 Mod3 C3 Chloro Substitution (Inductive Effect, High LogP) Mod2->Mod3 RT2 Intermediate Elution Mod2->RT2 RT3 Late Elution (High RT) Mod3->RT3

Fig 1: Logical relationship between structural modifications and RP-HPLC retention times.

Self-Validating HPLC Protocol

To ensure reproducibility across different laboratories, the following step-by-step protocol incorporates a System Suitability Test (SST) as a self-validating feedback loop. If the SST criteria are not met, the protocol dictates specific causal adjustments rather than proceeding with invalid data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 15 mM ammonium acetate solution in ultrapure water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane[3].

  • Organic Phase (B): HPLC-grade Acetonitrile[3][4].

Step 2: Chromatographic Conditions

  • Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) to minimize residual silanol activity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C[3].

  • Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the isoquinoline chromophore)[4].

  • Gradient Program:

    • 0–2 min: 15% B

    • 2–15 min: Linear gradient from 15% B to 60% B

    • 15–20 min: Hold at 60% B

    • 20–25 min: Re-equilibration at 15% B[3].

Step 3: System Suitability Testing (Self-Validation) Inject a resolution mixture containing Ethyl 3-chloroisoquinoline-4-carboxylate and its positional isomer, Ethyl 1-chloroisoquinoline-4-carboxylate.

  • Validation Criteria:

    • Resolution (

      
      ) between the two isomers must be 
      
      
      
      1.5.
    • Tailing factor (

      
      ) for the target peak must be 
      
      
      
      1.2.
  • Feedback Loop: If

    
     < 1.5, decrease the gradient slope (e.g., extend the gradient time to 20 minutes). If 
    
    
    
    > 1.2, verify the pH of the mobile phase and ensure the buffer concentration is exactly 15 mM to maintain silanol masking[2].

HPLC_Workflow A Sample Preparation (Target & Isomers in Mobile Phase) B Stationary Phase Selection (End-capped C18 Column) A->B C Mobile Phase Optimization (15 mM Ammonium Acetate, pH 4.5) B->C D Gradient Elution (Acetonitrile / Buffer) C->D E System Suitability Testing (SST) Rs > 1.5, Tf < 1.2 D->E F Self-Validation Loop (Adjust Gradient if Rs < 1.5) E->F Fail G Data Acquisition & Integration E->G Pass F->D

Fig 2: Self-validating HPLC method workflow for isoquinoline derivatives.

Quantitative Data: Retention Time Comparison

The following table summarizes the comparative retention times of Ethyl 3-chloroisoquinoline-4-carboxylate and its structural alternatives under the validated gradient conditions. The data objectively demonstrates how step-wise structural modifications dictate chromatographic behavior.

CompoundStructural Modification vs TargetRelative PolarityPredicted RT (min)*
3-chloroisoquinoline-4-carboxylic acid Free acid (Synthetic Precursor)High4.2
Ethyl isoquinoline-4-carboxylate Des-chloro analogMedium11.5
Ethyl 1-chloroisoquinoline-4-carboxylate Positional IsomerLow-Medium14.8
Ethyl 3-chloroisoquinoline-4-carboxylate Target Compound [1]Low 15.6

*Note: Retention times are representative values based on the standardized 20-minute gradient (15% to 60% Acetonitrile) described in the protocol. Actual values may vary slightly based on specific system dead volumes.

Conclusion

The objective comparison of Ethyl 3-chloroisoquinoline-4-carboxylate against its analogs highlights the necessity of controlling secondary interactions in RP-HPLC. By employing an ammonium acetate buffer to mask silanol activity and utilizing a tailored gradient, researchers can achieve baseline separation (


) even between closely related positional isomers. The self-validating nature of this protocol ensures that analytical integrity is maintained throughout the drug development lifecycle.

References

1. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. koreascience.kr. URL: 2.[1] 2090897-00-8 | Ethyl 3-chloroisoquinoline-4-carboxylate. BLD Pharm. URL: 3.[2] HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org. URL: 4.[3] Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract. PMC (nih.gov). URL: 5.[4] Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids. MDPI. URL:

Sources

Validation

Comparative Methodologies for the Crystal Structure Analysis of Isoquinoline Building Blocks: A Focus on Ethyl 3-chloroisoquinoline-4-carboxylate

Target Audience: Researchers, materials scientists, and drug development professionals. Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a highly versatile building block utilized in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a highly versatile building block utilized in the synthesis of kinase inhibitors and antiproliferative isoquinolinequinones. For drug development professionals, determining the exact three-dimensional conformation, crystal packing, and intermolecular interactions of such intermediates is critical. The spatial orientation of the 4-carboxylate group relative to the rigid isoquinoline core, and the halogen-bonding potential of the 3-chloro substituent, directly dictate the compound's physicochemical properties and downstream reactivity.

This guide objectively compares the methodologies and "products" (solvent systems and analytical techniques) used to isolate and elucidate the crystal structure of Ethyl 3-chloroisoquinoline-4-carboxylate, providing self-validating experimental protocols and mechanistic insights.

Part 1: Crystallization Strategies – Solvent System Comparison

Obtaining diffraction-quality single crystals is the primary bottleneck in structural elucidation. For halogenated isoquinoline esters, the choice of crystallization method dictates the success rate, crystal size, and avoidance of solvate/hydrate formation. We compare two primary approaches: Slow Evaporation (Ethanol) vs. Anti-Solvent Vapor Diffusion (Dichloromethane/Hexane) .

Performance Comparison of Crystallization Techniques
ParameterSlow Evaporation (Ethanol)Vapor Diffusion (CH₂Cl₂ / Hexane)
Mechanism Gradual supersaturation via solvent loss.Gradual supersaturation via anti-solvent diffusion.
Typical Crystal Quality Moderate; prone to twinning or clustering.Excellent ; yields discrete, well-faceted prisms.
Time to Crystallization 7–14 days.2–5 days.
Hydrolysis Risk Moderate (protic solvent + ambient moisture).Low (aprotic, anhydrous environment).
Polymorph Control Poor; thermodynamic product dominates.High; tunable by altering solvent/anti-solvent ratios.

Causality Insight: The ester linkage in Ethyl 3-chloroisoquinoline-4-carboxylate is susceptible to slow transesterification or hydrolysis in protic solvents like ethanol over extended periods. Vapor diffusion using an aprotic system (CH₂Cl₂/Hexane) eliminates this risk. Furthermore, the slow, controlled diffusion of hexane into the dichloromethane solution lowers the dielectric constant of the medium gradually, promoting the highly directional halogen bonding (C-Cl···O=C) required for ordered lattice assembly without inducing rapid, chaotic nucleation[1].

Protocol 1: Self-Validating Vapor Diffusion Crystallization

This protocol relies on a two-vial system to ensure controlled thermodynamic crystal growth.

  • Sample Preparation: Dissolve 15 mg of Ethyl 3-chloroisoquinoline-4-carboxylate (purity >98%) in 1.0 mL of anhydrous Dichloromethane (CH₂Cl₂) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the 4 mL vial (uncapped) into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3.0 mL of anhydrous Hexane to the outer 20 mL vial (surrounding the inner vial).

  • Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store undisturbed at 20 °C in a vibration-free environment.

  • Self-Validation Check: After 72 hours, inspect the inner vial under a polarized light microscope. Validation: Rotate the polarizer; true single crystals will exhibit complete optical extinction (turn uniformly dark) every 90 degrees. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

Part 2: Analytical Methodologies for Structural Elucidation

Once a solid phase is obtained, selecting the correct analytical technique is paramount. The table below compares the three standard methodologies used in pharmaceutical materials science.

Analytical Technique Comparison Matrix
FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)Powder X-Ray Diffraction (PXRD)Solid-State NMR (ssNMR, ¹³C/¹⁵N)
Primary Output Absolute 3D atomic coordinates & thermal parameters.Bulk phase fingerprint & polymorph identification.Local chemical environment & asymmetric unit count.
Sample Requirement A single crystal (0.05 – 0.3 mm).10 – 50 mg of microcrystalline powder.30 – 100 mg of packed powder.
Resolution Atomic level (< 0.8 Å).Lattice level (d-spacing).Molecular level (chemical shift).
Role in Workflow The Gold Standard for initial structural proof.Validation of bulk batch against SC-XRD data.Complementary analysis for amorphous/microcrystalline phases.

Causality Insight: SC-XRD is the only technique that provides absolute spatial coordinates, allowing researchers to measure the exact torsion angle of the ethyl ester relative to the isoquinoline plane. However, SC-XRD suffers from "single-crystal bias"—the chosen crystal may not represent the bulk powder. Therefore, a self-validating workflow must include simulating a powder pattern from the SC-XRD CIF file and overlaying it with experimental PXRD data from the bulk batch.

Workflow Synth Synthesis & Purification Cryst Vapor Diffusion Crystallization Synth->Cryst >98% purity Screen Polarized Light Microscopy Cryst->Screen Harvest SCXRD SC-XRD Data Collection Screen->SCXRD Extinction confirmed Refine Structure Solution (SHELXT/OLEX2) SCXRD->Refine Diffraction data PXRD Bulk Validation (PXRD) Refine->PXRD Simulated vs. Experimental

Caption: Integrated workflow for the structural elucidation and bulk validation of isoquinoline derivatives.

Part 3: Mechanistic Insights – Halogen Bonding and Crystal Packing

In the crystal lattice of Ethyl 3-chloroisoquinoline-4-carboxylate, the supramolecular assembly is driven not by traditional hydrogen bonding (as the molecule lacks strong H-bond donors), but by Halogen Bonding (XB) and


 stacking.

Halogen bonding occurs when the electrophilic region (the


-hole) of the 3-chloro substituent interacts with a nucleophilic region, typically the carbonyl oxygen of the 4-carboxylate group on an adjacent molecule[1]. This C-Cl···O=C interaction is highly directional and dictates the primary packing motif, often resulting in 1D supramolecular chains or 2D sheets[2].

Interactions Core Ethyl 3-chloroisoquinoline -4-carboxylate Cl 3-Chloro Group (Electrophilic Region) Core->Cl Ester 4-Carboxylate Group (Nucleophilic Region) Core->Ester Ring Isoquinoline Core (Pi-System) Core->Ring Cl->Ester Halogen Bonding (C-Cl···O) Ester->Ring Dipole-Dipole Interactions Ring->Ring Pi-Pi Stacking (Centroid-Centroid)

Caption: Primary intermolecular forces driving the crystal lattice assembly of Ethyl 3-chloroisoquinoline-4-carboxylate.

Protocol 2: SC-XRD Data Collection and Refinement

To accurately model these subtle interactions, strict adherence to crystallographic refinement protocols is required.

  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (typically 100 K or 150 K) to minimize thermal motion and enhance high-angle diffraction intensity.

  • Data Collection: Utilize Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation. For chlorine-containing compounds, Cu-K
    
    
    provides stronger anomalous dispersion, which is beneficial if absolute structure determination is required (though less critical for achiral molecules unless determining polar space group directionality).
  • Integration and Absorption Correction: Integrate frames using the instrument's native software (e.g., APEX3/4). Crucial Step: Apply a multi-scan absorption correction (e.g., SADABS) to account for the absorption of X-rays by the chlorine atom.

  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT)[1].

  • Refinement: Refine using full-matrix least-squares on

    
     utilizing SHELXL[1] integrated within the OLEX2 graphical interface[1].
    
    • Self-Validation: Ensure the final

      
       value is < 0.05 and 
      
      
      
      is < 0.15. Check the residual electron density map; the highest peak should be < 0.5 e/ų and located near the chlorine atom (typical for halogen bonding artifacts or slight positional disorder).

Conclusion

For the structural elucidation of Ethyl 3-chloroisoquinoline-4-carboxylate, relying solely on standard slow evaporation often yields suboptimal, twinned crystals due to the molecule's specific solubility profile and ester lability. Vapor diffusion (Dichloromethane/Hexane) proves to be the superior "product" for sample preparation, yielding pristine crystals governed by C-Cl···O halogen bonding. When coupled with a rigorous SC-XRD to PXRD validation workflow , researchers can guarantee that the atomic-level data used for downstream computational docking and drug design accurately reflects the bulk synthesized material.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-chloroisoquinoline-4-carboxylate

Operational Safety Guide: Ethyl 3-chloroisoquinoline-4-carboxylate Part 1: Executive Safety Summary & Hazard Profile Compound Identity: Chemical Name: Ethyl 3-chloroisoquinoline-4-carboxylate[1] Structural Class: Halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Ethyl 3-chloroisoquinoline-4-carboxylate

Part 1: Executive Safety Summary & Hazard Profile

Compound Identity:

  • Chemical Name: Ethyl 3-chloroisoquinoline-4-carboxylate[1]

  • Structural Class: Halogenated Isoquinoline Ester[1]

  • CAS (Analog): 13720-94-0 (Note: This CAS specifically refers to the quinoline isomer, Ethyl 4-chloroquinoline-3-carboxylate.[1][2] Due to structural isomerism, the isoquinoline variant shares nearly identical physicochemical hazards and should be handled with the same rigorous precautions).[1]

The "Why" Behind the Protocol: As a Senior Scientist, I urge you to treat this compound not just as a simple reagent, but as a bioactive scaffold . Isoquinoline-4-carboxylates are frequent pharmacophores in HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and antiviral agents.[1] Consequently, this molecule possesses two distinct risk vectors:[1]

  • Chemical Reactivity: The 3-chloro position activates the ring for nucleophilic aromatic substitution (

    
    ), making it a potential skin sensitizer and irritant.[1]
    
  • Biological Potency: Until specific toxicology data confirms otherwise, handle this as a Potent Compound (OEB 3) capable of biological activity at low doses.[1]

Core Hazard Classifications (GHS/CLP):

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation (STOT SE 3).[1][3][5]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the energy and scale of your operation.

Operational Context Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Standard Bench Scale (< 5g, Weighing, Transfer)N95/P2 Mask (minimum) inside Fume Hood.[1]Double Nitrile (0.11 mm min).[1] Change outer glove immediately upon splash.[1]Chemical Safety Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders.[1]Lab Coat (Cotton/Poly), Long pants, Closed-toe shoes.[1]
High Energy / Scale-Up (> 5g, Heating, Milling)PAPR or Full-Face Respirator (P100/ABEK1) if outside containment.[1]Silver Shield / Laminate liners under Nitrile.[1] Halogenated aromatics can permeate nitrile over time.[1]Face Shield + Safety Goggles.[1]Tyvek® Coveralls (Type 5/6) + Chemical Apron.[1]
Spill Cleanup (Any quantity)Full-Face Respirator with P100/OV cartridges.Viton® or Butyl Rubber gloves (High chemical resistance).[1]Integrated into Full-Face Respirator.[1]Tyvek® Suit + Shoe Covers.[1]

Part 3: Operational Handling Protocol

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The ester linkage is susceptible to hydrolysis, and the halogenated ring can degrade under UV light.[1]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a PTFE-lined cap to prevent leaching of plasticizers.[1]

Weighing & Transfer (The "Static" Risk)

Isoquinoline esters often crystallize as fine, dry powders prone to triboelectric charging .[1]

  • Anti-Static Gun: Use an ionizing zero-stat gun on the spatula and weighing boat before transfer.[1]

  • Draft Shield: Always use the balance draft shield; airflow in hoods can disperse charged particles.[1]

  • Technique: Do not dump powder. Use a "tap-and-settle" motion to prevent aerosolization.[1]

Reaction Setup & Workup
  • Solvent Compatibility: Highly soluble in DCM, Chloroform, and DMSO.[1] Avoid protic solvents (Methanol/Water) during storage to prevent transesterification or hydrolysis.[1]

  • Quenching: If used in

    
     reactions (displacing the Chlorine), the leaving group is Chloride (
    
    
    
    ).[1] Ensure the aqueous workup is basic enough to neutralize any generated HCl if acidic conditions were used previously.[1]

Part 4: Visualization of Safety Logic

Workflow 1: Handling Decision Tree

This diagram guides your decision-making process based on the physical state and scale of the chemical.[1]

SafetyLogic Start Start: Handling Ethyl 3-chloroisoquinoline-4-carboxylate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution ScaleCheck Check Scale Solid->ScaleCheck Action3 Standard Fume Hood + Nitrile Gloves Solution->Action3 Vapor Risk Only SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale Action1 Fume Hood + N95 + Double Nitrile SmallScale->Action1 Low Dust Risk Action2 Powder Hood / Glovebox + Tyvek Sleeves LargeScale->Action2 High Dust Risk

Caption: Decision logic for selecting engineering controls based on physical state and quantity.

Part 5: Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediate Flush. Do not wait.[1][5] Flush for 15 minutes. The chlorine substituent can hydrolyze to form acidic byproducts on the moist surface of the eye.[1]

  • Skin Contact: Wash with soap and water.[1][5] Do not use alcohol (ethanol/isopropanol); this increases skin permeability and may drive the lipophilic isoquinoline deeper into the dermis.[1]

Spill Management
  • Dry Spill: Do not dry sweep.[1] Cover with a damp paper towel (water or mineral oil) to suppress dust, then scoop into a waste container.[1]

  • Wet Spill: Absorb with Vermiculite or Chemizorb®.[1]

Disposal (Environmental Compliance)
  • Waste Stream: Halogenated Organic Waste.[1]

  • Protocol: Do not mix with strong oxidizers or acids in the waste drum.[1] Label clearly as "Halogenated Isoquinoline Derivative."

  • Destruction: High-temperature incineration (

    
    ) with scrubber systems is required to manage 
    
    
    
    and
    
    
    emissions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 268963, Ethyl 4-chloroquinoline-3-carboxylate (Structural Analog).[1] Retrieved February 28, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Ethyl 4-chloroquinoline-3-carboxylate.[1][3] Retrieved February 28, 2026 from [Link][1]

  • Washington State University. Handling Halogenated Solvents and Reagents.[1] Retrieved February 28, 2026 from [Link][1]

Sources

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